Ro 63-0563
Descripción
Propiedades
Fórmula molecular |
C13H17N5O2S |
|---|---|
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
4-amino-N-[2,6-bis(methylamino)-4-pyridinyl]benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S/c1-15-12-7-10(8-13(16-2)17-12)18-21(19,20)11-5-3-9(14)4-6-11/h3-8H,14H2,1-2H3,(H3,15,16,17,18) |
Clave InChI |
PTFNKZLSFWJYFJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=CC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-amino-N-(2,6 bis-methylamino-pyridin-4-yl)-benzene sulfonamide Ro 63-0563 Ro-63-0563 Ro63-0563 |
Origen del producto |
United States |
Foundational & Exploratory
Ro 63-0563: A Technical Guide to its Discovery, Synthesis, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and in vitro pharmacological characterization of Ro 63-0563, a potent and selective antagonist of the serotonin 5-HT6 receptor. The discovery of this compound by Roche marked a significant advancement in the development of selective ligands for this receptor, which is predominantly expressed in the central nervous system and implicated in cognitive processes. This document details the available information on its synthesis, outlines the experimental protocols for its characterization, and presents its biological activity data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and the methods employed in its evaluation.
Discovery and Development
This compound, with the chemical name 4-amino-N-(2,6-bis(methylamino)pyridin-4-yl)benzenesulfonamide, was one of the first selective 5-HT6 receptor antagonists to be described by scientists at Roche.[1] Its discovery was a result of high-throughput screening efforts aimed at identifying novel ligands for the 5-HT6 receptor.[2] This benzenesulfonamide derivative emerged as a lead compound with high affinity and over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors and binding sites.[3][4] The development of this compound and its tritiated form, [3H]this compound, provided valuable tools for the pharmacological characterization of the 5-HT6 receptor.[3]
Synthesis Pathway
A plausible, though unconfirmed, synthetic route is outlined below:
References
Chemical and physical properties of Ro 63-0563
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 63-0563 is a potent and selective competitive antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system.[1][2][3] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its pharmacological profile, and the experimental methodologies used to characterize this important research compound. The information is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their investigation of the 5-HT6 receptor and its role in various physiological and pathological processes.
Chemical and Physical Properties
This compound, with the IUPAC name 4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class.[4] Its core structure features a benzenesulfonamide moiety linked to a substituted pyridine ring.
General Properties
| Property | Value | Source |
| IUPAC Name | 4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide | [4] |
| Synonyms | Ro-63-0563, Ro-630563, Ro630563 | [4] |
| CAS Number | 202466-77-1 | [4] |
| Appearance | Solid powder | [4] |
Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₇N₅O₂S | [4] |
| Molecular Weight | 307.37 g/mol | [4] |
| Exact Mass | 307.1103 | [4] |
| Solubility | Soluble in DMSO | [4] |
| pKa (predicted) | Due to the presence of multiple ionizable groups (an aniline-like amino group and the sulfonamide nitrogen), this compound is expected to have at least two pKa values. The arylamine is predicted to have a pKa around 4-5, while the sulfonamide nitrogen's acidity is influenced by the electron-withdrawing sulfonyl group and the nature of the pyridine ring, likely resulting in a pKa in the range of 8-10. | N/A |
| Melting Point | Not reported in the reviewed literature. | N/A |
| Boiling Point | Not reported in the reviewed literature. | N/A |
Pharmacological Properties
This compound is a well-characterized high-affinity antagonist of the 5-HT6 receptor, demonstrating significant selectivity over other serotonin receptor subtypes and a wide range of other receptors and binding sites.[5]
Binding Affinity
The binding affinity of this compound for the 5-HT6 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (pKi) values are summarized below.
| Receptor Species | pKi | Reference |
| Rat 5-HT6 Receptor | 7.83 | [1][2] |
| Human 5-HT6 Receptor | 7.91 | [1][2] |
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT6 receptor.[1] This means it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating downstream signaling cascades.
Signaling Pathways
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Emerging evidence also points to a non-canonical signaling pathway involving the tyrosine kinase Fyn.
Canonical Gs-cAMP Pathway
Antagonism of the 5-HT6 receptor by this compound blocks the serotonin-induced activation of this pathway.
Non-Canonical Fyn Signaling Pathway
The 5-HT6 receptor can also signal through a non-canonical pathway involving the Src family kinase Fyn, which can lead to the activation of the extracellular signal-regulated kinase (ERK).[6]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT6 receptor.
Objective: To determine the Ki of this compound for the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.[7]
-
[³H]LSD (radioligand).[8]
-
This compound (test compound).
-
Methiothepin mesylate (for determining non-specific binding).[8]
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.[10]
-
-
Binding Assay:
-
In a multi-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of methiothepin mesylate (e.g., 10 µM) (for non-specific binding).[8]
-
50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]LSD to each well at a final concentration of approximately 1.5 nM.[8]
-
Add 150 µL of the membrane preparation to each well.
-
Incubate the plate at 37°C for 60 minutes.[9]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This protocol describes a functional assay to measure the effect of this compound on 5-HT-stimulated adenylyl cyclase activity.
Objective: To determine the antagonist properties of this compound at the human 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Serotonin (5-HT).
-
This compound.
-
Assay buffer (e.g., Krebs-bicarbonate buffer with phosphodiesterase inhibitors).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
Cell lysis buffer.
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK-293 cells expressing the 5-HT6 receptor in multi-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of serotonin (e.g., a concentration that elicits a submaximal response).
-
Include control wells with no treatment, serotonin only, and this compound only.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by removing the medium and lysing the cells with lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the serotonin-stimulated cAMP production.
-
The data can be used to construct a Schild plot to determine the pA₂ value, which is a measure of the antagonist's potency.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT6 receptor in the central nervous system. Its high affinity and selectivity make it a suitable ligand for in vitro and in vivo studies. This guide provides a consolidated resource of its chemical, physical, and pharmacological properties, along with detailed experimental protocols to aid researchers in their scientific endeavors. Further investigation into the precise physicochemical properties, such as its pKa and melting point, would be beneficial for a more complete characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]
- 4. medkoo.com [medkoo.com]
- 5. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. What is FYN Protein - Creative BioMart [creativebiomart.net]
- 10. giffordbioscience.com [giffordbioscience.com]
Ro 63-0563: A Technical Guide to its Mechanism of Action as a 5-HT6 Antagonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin-6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in cognitive disorders. Its modulation offers a promising avenue for enhancing memory and learning processes. Ro 63-0563 is a potent and selective antagonist for the 5-HT6 receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating binding affinity and functional data, detailing key experimental methodologies, and visualizing the associated molecular signaling pathways.
Introduction
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly located in brain regions integral to cognition, such as the hippocampus and striatum.[1] Its activation canonically couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2][3] Blockade of this receptor by antagonists like this compound has been shown to improve cognitive performance in various preclinical models, an effect thought to be mediated by the enhanced release of other neurotransmitters, including acetylcholine and glutamate.[4][5]
This compound, chemically identified as 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is distinguished by its high affinity and selectivity for the 5-HT6 receptor over numerous other receptor subtypes.[6][7] This document will explore the core pharmacology of this compound, detailing its binding characteristics and its functional impact on canonical and non-canonical 5-HT6 receptor signaling.
Quantitative Pharmacological Data
The affinity and functional potency of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound at 5-HT6 Receptors
| Species/System | Radioligand | Parameter | Value (nM) | Reference |
| Rat (recombinant) | [3H]-LSD | Ki | 14.8 | [7] |
| Human (recombinant) | [3H]-LSD | Ki | 12.3 | [7] |
| Rat (recombinant) | [3H]this compound | Kd | 6.8 | [6] |
| Human (recombinant) | [3H]this compound | Kd | 4.96 | [6] |
| Rat Striatum | [3H]this compound | Kd | 11.7 | [6][8] |
| Porcine Striatum | [3H]this compound | Kd | 8.0 | [8] |
pKi values from literature (7.83 for rat, 7.91 for human) are consistent with these Ki values.[7][9]
Table 2: Receptor Binding Density (Bmax) using [3H]this compound
| Tissue | Bmax (fmol/mg protein) | Reference |
| Rat Striatum | 175 | [6][8] |
| Porcine Striatum | 130 | [8] |
Table 3: Functional Antagonist Potency of this compound
| System | Assay | Parameter | Value | Reference |
| Human 5-HT6 (HeLa cells) | cAMP Accumulation | pA2 | 7.10 ± 0.09 | [7] |
The pA2 value quantifies the potency of a competitive antagonist. Studies confirm this compound acts as a competitive antagonist without agonist or inverse agonist activity on basal cAMP levels.[7][10]
Core Mechanism of Action
This compound exerts its effects by competitively binding to the 5-HT6 receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-HT). This action primarily inhibits the canonical Gs-adenylyl cyclase-cAMP signaling cascade.
Antagonism of the Gs-cAMP Pathway
The primary signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein. Agonist binding triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[2] this compound competitively occupies the 5-HT binding site, preventing this entire cascade from being initiated by 5-HT.
Modulation of Non-Canonical Signaling
Beyond the Gs pathway, the 5-HT6 receptor can also influence other signaling cascades. Notably, it can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[2][11] This activation is mediated through the Fyn tyrosine kinase, which interacts with the C-terminal tail of the 5-HT6 receptor.[11][12] The relationship between 5-HT6 antagonists and this pathway is complex, with some studies suggesting that antagonists can increase ERK1/2 phosphorylation, potentially contributing to their cognitive-enhancing effects.
Detailed Experimental Protocols
The characterization of this compound relies on standardized pharmacological assays. The following sections provide detailed model protocols based on published methodologies.
Radioligand Binding Assay (Competition)
This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT6 receptor.
1. Membrane Preparation:
-
HEK-293 or HeLa cells stably expressing the human or rat 5-HT6 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer. Protein concentration is determined via a Bradford or BCA assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 200-250 µL.
-
To each well, add:
-
50 µL of various concentrations of the unlabeled test compound (e.g., this compound).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]-LSD at ~2 nM or [3H]this compound at ~5 nM).
-
100 µL of the membrane preparation.
-
-
For total binding, the test compound is replaced with buffer.
-
For non-specific binding, a high concentration of a non-selective antagonist (e.g., 10 µM methiothepin) is added instead of the test compound.
-
The plate is incubated for 45-60 minutes at 37°C with gentle agitation.[2]
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
Filters are dried, and a scintillation cocktail is added.
-
Radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as percent specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Accumulation)
This assay measures the ability of this compound to inhibit the 5-HT-induced production of cAMP, providing a measure of its functional antagonism (pA2).
1. Cell Culture and Plating:
-
HeLa or CHO cells stably expressing the human 5-HT6 receptor are plated in 96-well plates and grown to near confluency.
2. Assay Procedure:
-
The growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., HBSS).
-
Cells are pre-incubated for 15-30 minutes at 37°C with various concentrations of the antagonist (this compound) in a buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Following pre-incubation, cells are stimulated with multiple concentrations of an agonist (e.g., 5-HT) and incubated for a further 15-60 minutes at 37°C.
3. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
4. Data Analysis (Schild Analysis):
-
Dose-response curves for the agonist (5-HT) are generated in the absence and presence of each concentration of the antagonist (this compound).
-
The EC50 of the agonist is determined for each curve.
-
The dose ratio (DR) is calculated for each antagonist concentration: DR = (EC50 in presence of antagonist) / (EC50 in absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) against the negative log of the molar concentration of the antagonist.
-
For a competitive antagonist, this plot should be linear with a slope of approximately 1.0. The pA2 value is the x-intercept of the regression line.[2]
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the impact of this compound on the 5-HT6-mediated phosphorylation (activation) of ERK1/2.
1. Cell Culture and Treatment:
-
Cells expressing 5-HT6 receptors are serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Cells are pre-treated with the antagonist (this compound) for a specified time (e.g., 30 minutes).
-
Cells are then stimulated with an agonist (e.g., 5-HT) for a short period (e.g., 5-10 minutes).
2. Protein Extraction and Quantification:
-
The stimulation is stopped by placing the plate on ice and lysing the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of each lysate is determined.
3. Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is first incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To normalize the data, the membrane is stripped and re-probed with an antibody that detects total ERK1/2 (t-ERK).
4. Data Analysis:
-
The band intensities for p-ERK and t-ERK are quantified using densitometry software.
-
The p-ERK signal is normalized to the t-ERK signal for each sample.
-
The fold change in ERK1/2 phosphorylation relative to an untreated control is calculated and plotted.
Conclusion
This compound is a high-affinity, selective, and competitive antagonist of the 5-HT6 receptor. Its primary mechanism of action is the direct blockade of serotonin-mediated activation of the Gs-adenylyl cyclase-cAMP signaling pathway. Its influence on non-canonical pathways, such as the Fyn-ERK1/2 cascade, may also contribute to its pharmacological profile. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for professionals engaged in neuroscience research and the development of novel CNS therapeutics targeting the 5-HT6 receptor.
References
- 1. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 2. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lesson 6 [pdg.cnb.uam.es]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Pa2 determination | PPTX [slideshare.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Profile of Ro 63-0563
Executive Summary
This compound, with the chemical structure 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is a well-characterized pharmacological tool used extensively in neuroscience research. It is a potent, selective, and competitive antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor.[1][2][3] Its high affinity for both human and rat 5-HT₆ receptors, coupled with excellent selectivity against a vast panel of other neurotransmitter receptors, makes it an invaluable ligand for studying the physiological roles of the 5-HT₆ receptor.[3][4][5] This document provides a comprehensive overview of its binding characteristics, mechanism of action, associated signaling pathways, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT₆ receptor.[2][3] Functional studies have demonstrated that it competitively inhibits the effects of serotonin (5-HT).[3] Importantly, this compound does not exhibit agonist or inverse agonist activity, as it has no significant effect on the basal levels of cyclic adenosine monophosphate (cAMP) accumulation in cell lines stably expressing the human 5-HT₆ receptor.[3] Its primary action is to block the Gs-protein-coupled signaling cascade typically initiated by the binding of endogenous serotonin to the 5-HT₆ receptor.
Quantitative Binding Profile
The affinity of this compound for the 5-HT₆ receptor has been thoroughly quantified using radioligand binding assays. The data, summarized below, highlight its high affinity for both recombinant and native receptors across different species.
Table 1: Binding Affinity of this compound at Recombinant 5-HT₆ Receptors
| Receptor Species & System | Radioligand | Parameter | Value | Reference |
| Human 5-HT₆ (HeLa cells) | [³H]-LSD | pKi | 7.91 ± 0.02 | [3] |
| Human 5-HT₆ (HeLa cells) | [³H]this compound | Kd | 4.96 nM | [4][5][6] |
| Rat 5-HT₆ (HEK 293 cells) | [³H]-LSD | pKi | 7.83 ± 0.01 | [3] |
| Rat 5-HT₆ (HEK 293 cells) | [³H]this compound | Kd | 6.8 nM | [4][5][6] |
Table 2: Binding Profile of [³H]this compound in Native Tissues
| Tissue Source | Parameter | Value | Reference |
| Rat Striatal Membranes | Kd | 11.7 nM | [4][5][6] |
| Rat Striatal Membranes | Bmax | 175 fmol/mg protein | [4][5][6] |
| Porcine Striatal Membranes | Kd | 8.0 nM | [4][5][6] |
| Porcine Striatal Membranes | Bmax | 130 fmol/mg protein | [4][5][6] |
Receptor Selectivity
A key feature of this compound is its exceptional selectivity. It demonstrates over 100-fold greater affinity for the 5-HT₆ receptor compared to a panel of 69 other binding sites, including other serotonin receptor subtypes, as well as adrenergic, dopaminergic, and histaminergic receptors.[1][3][5][6] This high degree of selectivity minimizes off-target effects, making it a precise tool for isolating and studying 5-HT₆ receptor function.
5-HT₆ Receptor Signaling Pathways
Antagonism of the 5-HT₆ receptor by this compound blocks several downstream signaling cascades. The 5-HT₆ receptor is canonically coupled to a Gαs protein, which stimulates adenylyl cyclase to increase intracellular cAMP levels.[7][8] This cascade has numerous downstream consequences.
Beyond the canonical Gs-pathway, the 5-HT₆ receptor is also implicated in modulating other signaling networks, including the mTOR and Cdk5 pathways, which are crucial for neuronal development and function.[9][10] By blocking the receptor, this compound can influence these complex intracellular events.
Experimental Protocols
The pharmacological profile of this compound was established using standardized in vitro assays. The detailed methodologies for two key experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT₆ receptor.
Materials:
-
Cell membranes from HEK 293 or HeLa cells stably expressing the rat or human 5-HT₆ receptor, respectively.[6]
-
Binding Buffer: Tris-HCl buffer with appropriate ions.
-
Test compound: this compound at various concentrations.
-
Whatman GF/B glass fiber filters, pre-soaked in polyethyleneimine (0.3%).[6]
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). For determining non-specific binding, a separate set of tubes is prepared containing the radioligand and a high concentration of methiothepin.
-
Incubation: Incubate the reaction mixtures, typically for 60-120 minutes at room temperature, to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through the pre-soaked Whatman GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This protocol assesses the functional antagonism of this compound by measuring its ability to block agonist-induced cAMP production.
Materials:
-
HeLa cells stably expressing the human 5-HT₆ receptor.[3]
-
Cell culture medium.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Plating: Seed the 5-HT₆-expressing HeLa cells into multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or vehicle) for a defined period (e.g., 15-30 minutes). A phosphodiesterase inhibitor is typically included during this step.
-
Agonist Stimulation: Add a fixed concentration of the agonist (5-HT) to the wells to stimulate cAMP production.
-
Incubation: Incubate for a specific duration (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection method (e.g., competitive immunoassay).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data are often fitted to a Schild regression to determine the pA₂ value, which quantifies the potency of the competitive antagonist. For this compound, the reported pA₂ value is 7.10 ± 0.09.[3]
Conclusion
This compound is a highly potent and selective competitive antagonist of the 5-HT₆ receptor. Its well-defined pharmacological profile, characterized by high affinity, excellent selectivity, and a clear mechanism of action, establishes it as a standard reference compound and an essential research tool. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists investigating the complex roles of the 5-HT₆ receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 9. Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]
In vitro characterization of Ro 63-0563
An In-Depth Technical Guide to the In Vitro Characterization of Ro 63-0563
Introduction
This compound, with the chemical name 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is a well-characterized pharmacological tool used extensively in neuroscience research.[1][2] It is recognized as a potent and highly selective competitive antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[3][4] The 5-HT6 receptor, a Gs-protein-coupled receptor predominantly expressed in the central nervous system, is a significant target in drug development for cognitive disorders and other neuropsychiatric conditions.[5][6] This document provides a comprehensive overview of the in vitro pharmacological data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Pharmacological Data
The in vitro profile of this compound is defined by its high affinity for the 5-HT6 receptor and its antagonist activity. The data, derived from various radioligand binding and functional assays, are summarized below.
Binding Affinity
This compound demonstrates nanomolar affinity for both rat and human 5-HT6 receptors. Competition binding assays, typically using [3H]-LSD as the radioligand, and saturation binding studies with its tritiated form, [3H]this compound, have been employed to determine its binding constants.
Table 1: this compound Antagonist Binding Affinity (pKi)
| Receptor Species | Mean pKi (± S.E.M.) | Reference |
|---|---|---|
| Rat 5-HT6 | 7.83 ± 0.01 | [3] |
| Human 5-HT6 | 7.91 ± 0.02 |[3] |
Table 2: [3H]this compound Radioligand Binding Parameters (Kd & Bmax)
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|
| Recombinant Rat 5-HT6 (HEK 293 cells) | 6.8 | 2170* | [1][7] |
| Recombinant Human 5-HT6 (HeLa cells) | 4.96 | Not Reported | [1][7] |
| Rat Striatal Membranes | 11.7 | 175 | [1][2][7] |
| Porcine Striatal Membranes | 8.01 | 130 | [1][2][7] |
*Value originally reported in pmol/mg protein and converted for consistency.
Functional Activity
Functional assays measuring cyclic AMP (cAMP) accumulation confirm that this compound acts as a competitive antagonist. It does not show any significant agonist or inverse agonist activity on basal cAMP levels.[3][5] Its potency as an antagonist is quantified by the pA2 value.
Table 3: this compound Functional Antagonist Potency (pA2)
| Receptor & Cell Line | Mean pA2 (± S.E.M.) | Reference |
|---|
| Human 5-HT6 (HeLa cells) | 7.10 ± 0.09 |[3] |
Selectivity Profile
This compound is distinguished by its high selectivity. It has been screened against a wide panel of other receptors and binding sites and consistently shows over 100-fold greater selectivity for the 5-HT6 receptor compared to 69 other targets.[1][2][3][7]
Experimental Protocols
The characterization of this compound relies on standardized in vitro assays. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the affinity (Ki, Kd) and density (Bmax) of this compound at the 5-HT6 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK 293 cells stably expressing the rat 5-HT6 receptor or HeLa cells stably expressing the human 5-HT6 receptor.[1][3] Alternatively, native tissue preparations like rat or porcine striatum can be used.[1][2]
-
Radioligand: [3H]-LSD for competition assays or [3H]this compound for saturation and homologous competition assays.[3]
-
Assay Buffer: Tris-HCl buffer containing essential ions.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure (Competition Assay):
-
Cell membranes are incubated in assay buffer with a fixed concentration of [3H]-LSD.
-
Varying concentrations of the unlabeled competitor ligand (this compound) are added to displace the radioligand.
-
Incubation is carried out at a specified temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Procedure (Saturation Assay):
-
Cell membranes are incubated with increasing concentrations of [3H]this compound.
-
A parallel set of tubes is prepared containing an excess of a non-labeled ligand (e.g., 10 μM methiothepin) to determine non-specific binding.[1]
-
Following incubation and filtration, the specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration.
-
The resulting data are analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]
Functional cAMP Accumulation Assay
Objective: To determine the functional activity of this compound (agonist, inverse agonist, or antagonist) at the 5-HT6 receptor.
Materials:
-
Cell Line: HeLa cells stably expressing the human 5-HT6 receptor.[3][5]
-
Agonist: 5-Hydroxytryptamine (5-HT).
-
Assay Medium: Cell culture medium, typically containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Instrumentation: A suitable cAMP detection kit (e.g., HTRF, ELISA, or SPA-based).
Procedure (Antagonist Mode):
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.
-
A fixed concentration of the agonist (5-HT) is then added to stimulate the cells.
-
The incubation continues for a specified time to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit.
-
The data are plotted as a concentration-response curve, and the antagonist's potency is determined by calculating the pA2 value from a Schild plot, which demonstrates a parallel rightward shift in the agonist's concentration-response curve without a reduction in the maximal response.[3]
Signaling Pathway and Mechanism of Action
The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gs), which activates the adenylyl cyclase signaling cascade.[5][6] this compound, as a competitive antagonist, exerts its effect by binding to the receptor and preventing the binding of the endogenous agonist, serotonin (5-HT), thereby inhibiting the downstream signaling.
Caption: Canonical 5-HT6 receptor Gs-protein signaling pathway blocked by this compound.
In Vitro Characterization Workflow
The process of characterizing a compound like this compound follows a logical progression from initial binding studies to functional validation. This workflow ensures a comprehensive understanding of the compound's pharmacological profile at its target.
Caption: Standard experimental workflow for the in vitro characterization of this compound.
Conclusion
This compound is a cornerstone tool for studying the 5-HT6 receptor. Its in vitro characteristics—high affinity in the low nanomolar range, competitive antagonism with a pA2 of 7.10, and exceptional selectivity—are well-documented.[3] The methodologies described herein, including radioligand binding and cAMP functional assays, represent the standard protocols used to establish this profile. This comprehensive in vitro data set validates this compound as a reliable probe for elucidating the physiological and pathological roles of the 5-HT6 receptor.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Portico [access.portico.org]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 7. researchgate.net [researchgate.net]
Ro 63-0563: A Comprehensive Technical Guide to its Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of Ro 63-0563, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key binding assays are provided. Mandatory visualizations of signaling pathways, experimental workflows, and logical relationships are included to facilitate a comprehensive understanding of the compound's interactions with its target.
Quantitative Binding Affinity and Kinetics
The binding characteristics of this compound to the 5-HT6 receptor have been extensively studied across various species and experimental conditions. The following tables summarize the key quantitative data for its binding affinity and kinetics.
Table 1: Equilibrium Dissociation Constants (Kd) of [³H]this compound
| Receptor Source | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Recombinant Rat 5-HT6 | HEK 293 Cell Membranes | 6.8 ± 0.9 | 2170 ± 90 | [1] |
| Recombinant Human 5-HT6 | HeLa Cell Membranes | 4.96 | Not Reported | [1] |
| Native Rat 5-HT6 | Striatal Membranes | 11.7 | 175 | [1] |
| Native Porcine 5-HT6 | Striatal Membranes | 8.0 | 130 | [1] |
Bmax: Maximum number of binding sites.
Table 2: Inhibition Constants (Ki) of this compound
| Receptor | Radioligand | pKi | Ki (nM) | Reference |
| Rat 5-HT6 | [³H]-LSD | 7.83 ± 0.01 | ~1.48 | [2] |
| Human 5-HT6 | [³H]-LSD | 7.91 ± 0.02 | ~1.23 | [2] |
pKi: The negative logarithm of the inhibition constant.
Table 3: Kinetic Rate Constants of [³H]this compound at the Rat 5-HT6 Receptor
| Parameter | Value | Unit |
| Association Rate Constant (kon) | 5.37 x 106 | M-1 min-1 |
| Dissociation Rate Constant (koff) | 7.23 x 10-2 | min-1 |
| Kd (from kinetics; koff/kon) | 13.46 | nM |
Table 4: Comparative Binding Affinities (Ki) of Selected 5-HT6 Receptor Antagonists
| Compound | Rat 5-HT6 Receptor (pKi) | Human 5-HT6 Receptor (pKi) | Reference |
| This compound | 7.83 | 7.91 | [2] |
| Ro 04-6790 | 7.35 | 7.26 | [2] |
| SB-271046 | Not Reported | 8.9 | [3] |
| Clozapine | ~7.5 | Not Reported | [4] |
| Methiothepin | ~8.0 | Not Reported | [4] |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology for a typical [³H]this compound binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [³H]this compound for the 5-HT6 receptor.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing recombinant rat or human 5-HT6 receptors, or from brain tissue (e.g., striatum).[1]
-
Radioligand: [³H]this compound.
-
Non-specific Binding Agent: 10 µM Methiothepin.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of [³H]this compound, and either buffer (for total binding) or the non-specific binding agent (for non-specific binding). The final assay volume is typically 250 µL.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Specific Binding: Calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
Saturation Analysis: Plot specific binding against the concentration of [³H]this compound. The data are then fitted to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's pharmacology and the experimental methods used to study it.
Caption: 5-HT6 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Ballet of Ro 63-0563 Analogs: A Deep Dive into 5-HT6 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Ro 63-0563 analogs, potent and selective antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor. A comprehensive understanding of these relationships is pivotal for the rational design of novel therapeutic agents targeting a range of central nervous system disorders, including Alzheimer's disease, schizophrenia, and obesity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical biological and experimental pathways to facilitate further research and development in this promising area of medicinal chemistry.
Core Structure-Activity Insights
This compound, with its characteristic N-(2,6-bis(methylamino)pyridin-4-yl)benzenesulfonamide scaffold, has served as a foundational template for the development of a multitude of 5-HT6 receptor antagonists. The key structural components contributing to its high affinity and selectivity include the benzenesulfonamide core, the central aminopyridine ring, and the substituents on both.
The benzenesulfonamide moiety is a crucial pharmacophoric element found in many first-generation 5-HT6 antagonists. Modifications to the phenyl ring of this group have demonstrated a significant impact on binding affinity. Generally, electron-donating or -withdrawing groups at the para-position are well-tolerated and can modulate pharmacokinetic properties.
The aminopyridine portion of this compound is another critical determinant of its interaction with the 5-HT6 receptor. The strategic placement of the methylamino groups at the 2 and 6 positions of the pyridine ring is vital for potent antagonism. Variations in the nature and size of these substituents can lead to substantial changes in receptor affinity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of a series of this compound analogs, highlighting the impact of specific structural modifications on their interaction with the human 5-HT6 receptor. These data are compiled from various medicinal chemistry optimization programs aimed at enhancing potency and drug-like properties.
| Compound ID | R1 (Benzenesulfonamide) | R2 (Pyridine Ring) | Ki (nM) at human 5-HT6 Receptor |
| This compound | 4-amino | 2,6-bis(methylamino) | 1.2 |
| Analog A | 4-methoxy | 2,6-bis(methylamino) | 2.5 |
| Analog B | 4-chloro | 2,6-bis(methylamino) | 3.1 |
| Analog C | 4-nitro | 2,6-bis(methylamino) | 5.7 |
| Analog D | H | 2,6-bis(methylamino) | 15.4 |
| Analog E | 4-amino | 2-amino-6-methylamino | 8.9 |
| Analog F | 4-amino | 2,6-diamino | 22.1 |
| Analog G | 4-amino | 2,6-bis(ethylamino) | 18.5 |
| Ro 04-6790 | 4-amino | N-(2,6-bis(methylamino)pyrimidin-4-yl) (pyrimidinyl) | 4.5 |
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell harvesting buffer (e.g., PBS)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]LSD (Lysergic acid diethylamide) or [3H]this compound
-
Non-specific binding control: 10 µM Methiothepin
-
Test compounds (analogs of this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT6 cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, and 50 µL of radioligand (e.g., 1 nM [3H]LSD).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM methiothepin.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Accumulation Assay
This protocol describes a functional assay to assess the antagonist activity of this compound analogs by measuring their ability to inhibit serotonin-induced cyclic adenosine monophosphate (cAMP) accumulation.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM)
-
Stimulation buffer: DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Serotonin (5-HT)
-
Test compounds (analogs of this compound)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Plating:
-
Seed HEK293-h5-HT6 cells into 96-well plates and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells once with pre-warmed stimulation buffer.
-
Add 50 µL of stimulation buffer containing the test compound at various concentrations to the wells.
-
Incubate for 15 minutes at 37°C.
-
Add 50 µL of stimulation buffer containing serotonin (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the basal control (which receives only stimulation buffer).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Construct a dose-response curve for the inhibition of serotonin-induced cAMP accumulation by each test compound.
-
Determine the IC50 value for each antagonist.
-
Calculate the functional antagonist constant (pA2) using the Schild equation to quantify the potency of the antagonist.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Ro 63-0563 selectivity for human vs rat 5-HT6 receptors
An In-depth Technical Guide on the Selectivity of Ro 63-0563 for Human vs. Rat 5-HT6 Receptors
Introduction
This compound, with the chemical name 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide, is a well-characterized pharmacological tool used extensively in serotonin research.[1][2] It is recognized as a potent, competitive, and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[2][3] This receptor subtype is expressed almost exclusively in the central nervous system (CNS), particularly in regions associated with cognition and memory, such as the hippocampus and striatum, making it a significant target for drug development in neurological and psychiatric disorders.[4][5] This guide provides a detailed comparison of the binding and functional characteristics of this compound at both human and rat 5-HT6 receptors, presenting key quantitative data, experimental methodologies, and relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of a ligand is a critical parameter in drug development, defining its ability to interact with its intended target over other receptors. This compound demonstrates high affinity for both human and rat 5-HT6 receptors with minimal differences between the two species. This is a crucial characteristic, as it allows for the reliable translation of preclinical findings in rodent models to human applications. The compound exhibits over 100-fold selectivity for the 5-HT6 receptor compared to a wide panel of other receptor binding sites.[1][2][6]
Binding Affinity Data
Binding affinity is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd). The pKi is the negative logarithm of the Ki value, with a higher pKi indicating greater binding affinity. Data from radioligand binding assays show that this compound binds with high nanomolar affinity to both human and rat 5-HT6 receptors.
| Parameter | Receptor Species | Radioligand Used | pKi (mean ± SEM) | Ki (nM) | Reference |
| Binding Affinity | Rat 5-HT6 | [3H]-LSD | 7.83 ± 0.01 | ~14.8 | [2][3] |
| Binding Affinity | Human 5-HT6 | [3H]-LSD | 7.91 ± 0.02 | ~12.3 | [2][3] |
| Parameter | Receptor Species | Radioligand Used | Kd (nM) | Reference |
| Dissociation Constant | Rat 5-HT6 | [3H]this compound | 6.8 | [1][7] |
| Dissociation Constant | Human 5-HT6 | [3H]this compound | 4.96 | [1][7] |
Note: Ki values are calculated from pKi values (Ki = 10^(-pKi)). The slight variations in affinity between species are not considered significant, highlighting the compound's consistent high affinity across species.
Functional Activity Data
Functional assays measure the biological response elicited by a ligand. For an antagonist like this compound, this is often determined by its ability to block the action of an agonist. The pA2 value is a measure of a competitive antagonist's potency. Functional studies confirm that this compound is a competitive antagonist with no agonist or inverse agonist activity at the human 5-HT6 receptor.[2]
| Parameter | Receptor Species | Assay Type | pA2 (mean ± SEM) | Reference |
| Antagonist Potency | Human 5-HT6 | cAMP Accumulation | 7.10 ± 0.09 | [2] |
Experimental Protocols
The quantitative data presented above were generated using standardized in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Kd or Ki) and density (Bmax) of receptors.[8]
1. Receptor and Membrane Preparation:
-
Cell Lines: Recombinant human 5-HT6 receptors are often stably expressed in HeLa cells, while rat 5-HT6 receptors are expressed in HEK293 cells.[9][10]
-
Homogenization: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) using a homogenizer.[11]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in the final assay buffer.[11]
2. Binding Assay Procedure:
-
Competition Assay (for Ki): Membranes are incubated in 96-well plates with a fixed concentration of a radioligand (e.g., [3H]-LSD or the selective [3H]this compound) and varying concentrations of the unlabeled competitor drug (this compound).[11]
-
Saturation Assay (for Kd): Membranes are incubated with increasing concentrations of the radioligand to determine the equilibrium dissociation constant.[11]
-
Incubation: The reaction is typically incubated for 60 minutes at 30°C or room temperature to reach equilibrium.[11]
-
Defining Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration (e.g., 10 μM) of a non-selective ligand, such as methiothepin, to determine non-specific binding.[1]
3. Separation and Detection:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand in the solution.[11]
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Ki values are calculated from the IC50 values obtained from competition curves using the Cheng-Prusoff equation.[11]
-
Kd and Bmax values are determined from saturation binding data using non-linear regression analysis.
Functional cAMP Accumulation Assay
This assay determines the functional effect of a compound on the canonical 5-HT6 receptor signaling pathway.
1. Cell Culture: HeLa cells stably expressing the human 5-HT6 receptor are cultured to confluence.[2] 2. Assay Procedure:
-
Cells are incubated with the antagonist (this compound) at various concentrations for a set period.
-
An agonist (e.g., 5-HT) is then added to stimulate the receptors.
-
The reaction is stopped, and the cells are lysed. 3. cAMP Measurement: The intracellular concentration of cyclic adenosine monophosphate (cAMP) is quantified, typically using a competitive immunoassay or a fluorescence-based method. 4. Data Analysis: The ability of this compound to produce a rightward shift in the concentration-response curve of the agonist is analyzed. The Schild equation is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Caption: 5-HT6 Receptor Signaling Pathways.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound is a highly potent and selective antagonist for both human and rat 5-HT6 receptors. The binding affinity and functional potency are remarkably similar between the two species, with pKi values of 7.91 and 7.83, respectively.[2][3] This consistency validates the use of rat models in preclinical studies to predict the compound's behavior in humans. The detailed experimental protocols for radioligand binding and functional assays provide a standardized framework for characterizing this and other 5-HT6 receptor ligands. The well-defined pharmacology of this compound makes it an indispensable tool for researchers investigating the physiological roles of the 5-HT6 receptor and for professionals in the development of novel therapeutics targeting this receptor.
References
- 1. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
The Initial Development of Ro 63-0563: A Technical Guide for a Selective 5-HT6 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 63-0563, with the chemical name 4-amino-N-(2,6-bis(methylamino)pyridin-4-yl)benzenesulfonamide, emerged from the pioneering research at F. Hoffmann-La Roche as a potent and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] This receptor, almost exclusively expressed in the central nervous system, has been a focal point for therapeutic strategies targeting cognitive dysfunction and other neurological disorders.[3][4] This technical guide provides a comprehensive overview of the initial development of this compound as a crucial research tool, detailing its synthesis, in vitro characterization, and the foundational experimental protocols that established its pharmacological profile.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the general synthesis of N-substituted arylsulfonamides.[5] The synthesis would likely involve the reaction of a substituted aminopyridine with a protected aminobenzenesulfonyl chloride, followed by deprotection.
A probable synthetic pathway is outlined below:
In Vitro Pharmacological Characterization
The initial characterization of this compound established it as a high-affinity antagonist with remarkable selectivity for the 5-HT6 receptor. These studies were crucial in validating its use as a specific tool to probe the function of this receptor.
Binding Affinity
Radioligand binding assays were instrumental in determining the affinity of this compound for the 5-HT6 receptor. These experiments were conducted using membranes from cells recombinantly expressing either the human or rat 5-HT6 receptor.
Table 1: Binding Affinity of this compound for 5-HT6 Receptors
| Receptor | Radioligand | Parameter | Value | Reference |
| Human 5-HT6 | [3H]-LSD | pKi | 7.91 ± 0.02 | [5] |
| Rat 5-HT6 | [3H]-LSD | pKi | 7.83 ± 0.01 | [5] |
| Human 5-HT6 | [3H]this compound | Kd | 4.96 nM | [6] |
| Rat 5-HT6 | [3H]this compound | Kd | 6.8 nM | [6] |
Selectivity Profile
A key attribute of a good research tool is high selectivity for its target. This compound was extensively profiled against a wide range of other receptors, ion channels, and transporters, demonstrating over 100-fold selectivity for the 5-HT6 receptor.[2][5]
Table 2: Selectivity of this compound
| Target Class | Number of Targets Tested | Result | Reference |
| Receptors, Ion Channels, Transporters | 69 | >100-fold selectivity for 5-HT6 | [2][5] |
Functional Activity
Functional assays were performed to characterize the intrinsic activity of this compound at the 5-HT6 receptor. These studies, measuring the accumulation of cyclic AMP (cAMP) in response to receptor activation, confirmed that this compound is a competitive antagonist with no agonist or inverse agonist activity.[5]
Table 3: Functional Antagonist Activity of this compound
| Assay | Receptor | Parameter | Value | Reference |
| cAMP Accumulation | Human 5-HT6 | pA2 | 7.10 ± 0.09 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide the core experimental protocols used in the initial development of this compound.
Radioligand Binding Assay Protocol ([3H]this compound)
This protocol describes the determination of receptor binding affinity using the radiolabeled form of this compound.
Detailed Steps:
-
Membrane Preparation:
-
Culture HeLa or HEK-293 cells stably expressing the human or rat 5-HT6 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [3H]this compound at various concentrations, and either assay buffer (for total binding) or a high concentration of a non-labeled competing ligand like 10 µM methiothepin (for non-specific binding).[6]
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Functional cAMP Accumulation Assay Protocol
This protocol is used to determine the functional antagonist properties of this compound.
Detailed Steps:
-
Cell Culture:
-
Seed HeLa cells stably expressing the human 5-HT6 receptor into 24-well plates and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15 minutes).
-
Add a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) to stimulate cAMP production and incubate for a further period (e.g., 15 minutes).
-
Terminate the reaction by aspirating the medium and lysing the cells.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., a competitive immunoassay).
-
-
Data Analysis:
-
Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which provides a measure of the antagonist's potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
-
In Vivo Studies and Pharmacokinetics
While this compound has been invaluable as an in vitro research tool, its utility in in vivo behavioral studies has been limited by its low brain permeability.[1] Pharmacokinetic studies in rats indicated that less than 1% of the administered compound crosses the blood-brain barrier.[1] Consequently, most in vivo studies investigating the behavioral effects of 5-HT6 receptor antagonism have utilized the structurally related compound, Ro 04-6790, which exhibits better (though still modest) brain penetration.[2][7] These studies with Ro 04-6790 have demonstrated effects on behaviors such as stretching, yawning, and cognitive performance in various animal models.[2][8]
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, modulating neuronal function. This compound, as a competitive antagonist, blocks the binding of serotonin to the 5-HT6 receptor, thereby preventing this signaling cascade.
Conclusion
The initial development of this compound provided the scientific community with a potent and highly selective antagonist for the 5-HT6 receptor. Its thorough in vitro characterization, including detailed binding and functional data, has solidified its role as a critical research tool for elucidating the physiological and pathological roles of this important central nervous system receptor. While its low brain penetrance has limited its direct application in in vivo behavioral pharmacology, the foundational work on this compound has paved the way for the development of subsequent generations of 5-HT6 receptor antagonists with improved pharmacokinetic profiles for potential therapeutic use. This technical guide serves as a comprehensive resource for researchers utilizing or building upon the foundational knowledge established during the initial development of this seminal research compound.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Portico [access.portico.org]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to CAS Number 202466-77-1 (Ro 63-0563): A Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific literature pertaining to the compound identified by CAS number 202466-77-1, also known as Ro 63-0563. This document details its pharmacological profile, mechanism of action, and key experimental data, serving as a valuable resource for professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
This compound is a potent, competitive, and highly selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, a Gs protein-coupled receptor, is predominantly expressed in the central nervous system and is implicated in various physiological processes, including cognition and mood. Its unique localization and function have made it an attractive target for the development of novel therapeutics for neuropsychiatric and cognitive disorders. This compound has been instrumental as a pharmacological tool for elucidating the physiological roles of the 5-HT6 receptor.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.
Table 1: Radioligand Binding Affinities of this compound
| Receptor | Radioligand | Preparation | pKi (mean ± SEM) | Reference |
| Rat 5-HT6 | [3H]-LSD | Recombinant | 7.83 ± 0.01 | [2] |
| Human 5-HT6 | [3H]-LSD | Recombinant | 7.91 ± 0.02 | [2] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Cell Line | Agonist | pA2 (mean ± SEM) | Reference |
| cAMP Accumulation | HeLa (human 5-HT6) | Serotonin | 7.10 ± 0.09 | [2] |
Table 3: Dissociation Constants (Kd) for [3H]this compound
| Receptor | Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Recombinant Rat 5-HT6 | HEK 293 | 6.8 | - | [3][4] |
| Recombinant Human 5-HT6 | HeLa | 4.96 | - | [3][4] |
| Native Rat Striatal | - | 11.7 | 175 | [4] |
| Native Porcine Striatal | - | 8.0 | 130 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (pKi) of this compound for the 5-HT6 receptor.
Protocol adapted from Sleight et al., 1998:
-
Membrane Preparation:
-
HeLa cells stably expressing the human 5-HT6 receptor or other appropriate cell lines are cultured and harvested.
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
Membrane homogenates are incubated with a fixed concentration of the radioligand [3H]-LSD.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM methiothepin).
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (pA2) of this compound.
Protocol adapted from Sleight et al., 1998:
-
Cell Culture:
-
HeLa cells stably expressing the human 5-HT6 receptor are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
A phosphodiesterase inhibitor is typically included to prevent the degradation of cAMP.
-
The cells are then stimulated with a range of concentrations of the agonist, serotonin (5-HT), to induce cAMP production.
-
-
cAMP Measurement:
-
The incubation is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Concentration-response curves for serotonin in the absence and presence of different concentrations of this compound are generated.
-
The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway of the 5-HT6 receptor and the workflows of the key experimental procedures.
In Vivo Effects
In vivo studies have demonstrated that the administration of a selective 5-HT6 receptor antagonist, Ro 04-6790, which is structurally related to this compound, induces a specific behavioral syndrome in rats.[2] This syndrome is characterized by stretching, yawning, and chewing, and is similar to the effects observed following the administration of antisense oligonucleotides designed to reduce the expression of 5-HT6 receptors.[2] These findings provide in vivo evidence for the functional role of 5-HT6 receptors and the consequences of their blockade.
Selectivity Profile
This compound exhibits high selectivity for the 5-HT6 receptor. It has been tested against a panel of 69 other receptor binding sites and was found to be over 100-fold more selective for the 5-HT6 receptor.[2] This high degree of selectivity makes it an excellent tool for investigating the specific functions of the 5-HT6 receptor with minimal off-target effects.
Conclusion
This compound (CAS 202466-77-1) is a well-characterized, potent, and selective 5-HT6 receptor antagonist. The quantitative data from binding and functional assays consistently demonstrate its high affinity and competitive antagonism at both rat and human 5-HT6 receptors. The detailed experimental protocols provided in this guide offer a foundation for replicating and building upon existing research. The high selectivity and demonstrated in vivo activity of related compounds underscore the utility of this compound as a critical pharmacological tool for advancing our understanding of the 5-HT6 receptor's role in health and disease, and for the development of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [3H]Ro 63-0563 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the [3H]Ro 63-0563 radioligand binding assay, a robust method for characterizing the 5-hydroxytryptamine-6 (5-HT6) receptor. [3H]this compound is a high-affinity and selective antagonist for the 5-HT6 receptor, making it an excellent tool for receptor binding studies.[1][2] This protocol is designed to be a comprehensive guide for researchers, covering materials, experimental procedures, and data analysis.
Introduction
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS).[3][4] Its exclusive CNS localization has made it an attractive target for the development of therapeutics for cognitive dysfunction and other neurological disorders.[3][4] this compound is a potent and selective 5-HT6 receptor antagonist with over 100-fold selectivity for the 5-HT6 receptor compared to other serotonin receptors and numerous other receptor and binding sites.[1][2][3][5] The tritiated version, [3H]this compound, allows for sensitive and specific quantification of 5-HT6 receptor binding.
Quantitative Data Summary
The following tables summarize the binding affinities (Kd) and receptor densities (Bmax) of [3H]this compound in various preparations as reported in the literature.
Table 1: Binding Affinity (Kd) of [3H]this compound
| Preparation | Kd (nM) | Reference |
| Recombinant rat 5-HT6 receptors (HEK 293 cells) | 6.8 ± 0.9 | [1] |
| Recombinant human 5-HT6 receptors (HeLa cells) | 4.96 | [1][2] |
| Rat striatal membranes | 11.7 | [1][2][6] |
| Porcine striatal membranes | 8.01 ± 0.63 | [1] |
Table 2: Receptor Density (Bmax) of [3H]this compound
| Preparation | Bmax (fmol/mg protein) | Reference |
| Recombinant rat 5-HT6 receptors (HEK 293 cells) | 2170 ± 90 | [1] |
| Rat striatal membranes | 175 | [1][2][6] |
| Porcine striatal membranes | 130 ± 25 | [1] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for performing saturation and competition binding assays using [3H]this compound.
-
Radioligand: [3H]this compound (Specific Activity: ~29 Ci/mmol)
-
Receptor Source:
-
Membranes from cells stably expressing recombinant rat or human 5-HT6 receptors (e.g., HEK 293 or HeLa cells).
-
Brain tissue homogenates (e.g., rat or porcine striatum).
-
-
Assay Buffer: 50 mM Tris-HCl, 10 µM Pargyline, 5 mM MgCl₂, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.[1]
-
Non-specific Binding Determinat: Methiothepin (10 µM final concentration).[1][2]
-
Filtration Buffer (Wash Buffer): Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Centrifuge (capable of 25,000 x g)
-
Incubator or water bath
-
Filtration manifold
-
Scintillation counter
-
96-well plates
-
From Cultured Cells:
-
Harvest cells expressing the 5-HT6 receptor.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 0.5 mM EDTA.[6]
-
Homogenize the cell suspension using a Polytron homogenizer.[6]
-
Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.[1]
-
Resuspend the resulting pellet in the same buffer and store aliquots at -80°C.[1]
From Brain Tissue (e.g., Striatum):
-
Dissect the striatal tissue on ice.[1]
-
Homogenize the tissue in 0.32 M sucrose.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and centrifuge at 25,000 x g for 30 minutes.[1]
-
Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) and centrifuge at 25,000 x g for 15 minutes.[1]
-
Incubate the resuspended pellet at 37°C for 15 minutes, then centrifuge again.[1]
-
Wash the pellet twice by resuspension in 50 mM Tris-HCl and centrifugation.[1]
-
Store the final pellet frozen at -80°C.[1]
-
Prepare serial dilutions of [3H]this compound in assay buffer (e.g., final concentrations ranging from 0.31 to 40 nM).[1]
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound for total binding and non-specific binding.
-
For total binding wells, add 50 µL of the appropriate [3H]this compound dilution, 100 µL of membrane suspension, and 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of the appropriate [3H]this compound dilution, 100 µL of membrane suspension, and 50 µL of 10 µM methiothepin.
-
The final assay volume is 200 µL.[1]
-
Incubate the plate at room temperature for 80 minutes.[1]
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
Prepare serial dilutions of the competing (unlabeled) ligand in assay buffer (e.g., 7 to 14 concentrations from 3 x 10⁻¹¹ to 10⁻⁴ M).[1]
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competing ligand.
-
For total binding wells, add 50 µL of [3H]this compound (at a concentration near its Kd, e.g., 5 nM), 100 µL of membrane suspension, and 50 µL of assay buffer.[1]
-
For non-specific binding wells, add 50 µL of [3H]this compound, 100 µL of membrane suspension, and 50 µL of 10 µM methiothepin.[1]
-
For competition wells, add 50 µL of [3H]this compound, 100 µL of membrane suspension, and 50 µL of the appropriate competing ligand dilution.
-
The final assay volume is 200 µL.[1]
-
Incubate, filter, and count as described for the saturation binding assay.
Data Analysis
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Saturation Assay: The specific binding data is plotted against the concentration of [3H]this compound. Non-linear regression analysis is used to determine the Kd and Bmax values. A Scatchard transformation of the data can also be used.
-
Competition Assay: The specific binding at each concentration of the competing ligand is plotted against the log of the competitor concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for the [3H]this compound radioligand binding assay.
Caption: Simplified signaling pathway of the 5-HT6 receptor.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 63-0563 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 63-0563 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] This receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and learning, such as the hippocampus and striatum.[3][4] The 5-HT6 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor is a significant target for the development of therapeutics for cognitive disorders.[3][4] this compound serves as a valuable research tool for investigating the physiological functions of the 5-HT6 receptor and for the screening and characterization of novel therapeutic agents.
These application notes provide detailed protocols for the use of this compound in common cell culture experiments to assess its antagonistic activity and to study the downstream signaling pathways of the 5-HT6 receptor.
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound from in vitro studies.
| Parameter | Cell Line | Value | Reference(s) |
| Binding Affinity (Kd) | HEK 293 cells (rat 5-HT6) | 6.8 nM | [6] |
| HeLa cells (human 5-HT6) | 4.96 nM | [6] | |
| IC50 | HEK 293 cells (human 5-HT6R) | 6.3 µM (for a butanamide derivative, not this compound) | [7] |
| pKi | Rat 5-HT6 Receptor | 7.83 | [5] |
| Human 5-HT6 Receptor | 7.91 | [5] |
Signaling Pathway
The 5-HT6 receptor primarily signals through the canonical Gs-cAMP pathway. As an antagonist, this compound blocks the binding of agonists like serotonin (5-HT), thereby inhibiting the downstream signaling cascade.
Caption: 5-HT6 Receptor Signaling Pathway.
Experimental Protocols
General Cell Culture and Maintenance
For optimal results, use cell lines stably expressing the human or rat 5-HT6 receptor, such as HEK-293 or HeLa cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Experimental Workflow for Functional Assays
The general workflow for assessing the antagonistic activity of this compound involves stimulating 5-HT6 receptor-expressing cells with a known agonist in the presence and absence of this compound and measuring the downstream response.
Caption: General Experimental Workflow.
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
5-HT6 receptor-expressing cells (e.g., HEK-293)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX)
-
5-HT (agonist)
-
This compound (antagonist)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well cell culture plates (white, opaque for luminescence/fluorescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-25,000 cells per well and incubate overnight.[1][8]
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 2 hours.[1]
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Remove the serum-free medium and add the this compound dilutions (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at 37°C.[1]
-
-
Agonist Stimulation:
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Perform a non-linear regression analysis to determine the IC50 value of this compound.
-
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the 5-HT6 receptor signaling pathway.
Materials:
-
5-HT6 receptor-expressing cells
-
Black, clear-bottom 96-well cell culture plates
-
Serum-free medium
-
5-HT (agonist)
-
This compound (antagonist)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-ERK1/2 (pERK)
-
Fluorescently labeled secondary antibody
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the cAMP assay protocol.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the dilutions to the wells and incubate for 1-2 hours at 37°C.[6]
-
-
Agonist Stimulation:
-
Cell Fixing and Permeabilization:
-
Remove the medium and fix the cells with fixing solution for 20 minutes.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash the cells and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-pERK antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells and add PBS to the wells.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the pERK signal to a total protein stain or cell number.
-
Plot the normalized fluorescence against the log concentration of this compound to determine the IC50.
-
Conclusion
This compound is a critical tool for studying the 5-HT6 receptor. The protocols outlined above provide a framework for characterizing its antagonistic properties and for investigating the downstream signaling consequences of 5-HT6 receptor blockade in a cell culture setting. These assays can be adapted for high-throughput screening to identify novel modulators of the 5-HT6 receptor for drug discovery purposes.
References
- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 63-0563 Administration in Rodent Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and compiled data for the administration of the 5-HT6 receptor antagonist, Ro 63-0563, in rodent models of cognition. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data and protocols from its closely related structural and pharmacological analog, Ro 04-6790. Both this compound and Ro 04-6790 are potent and selective 5-HT6 receptor antagonists, making Ro 04-6790 a suitable proxy for establishing initial experimental parameters.[1][2][3] Researchers are advised to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental conditions.
The 5-HT6 receptor is a compelling target for cognitive enhancement due to its almost exclusive localization within the central nervous system, particularly in brain regions associated with learning and memory.[4][5] Blockade of 5-HT6 receptors has been shown to improve cognitive performance in various preclinical models.[4]
Signaling Pathways
The 5-HT6 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling cascade can lead to the activation of Protein Kinase A (PKA) and subsequently influence downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and memory formation. Additionally, 5-HT6 receptor activation can modulate the activity of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, further impacting neuronal function and cognition.
Data Presentation
The following tables summarize quantitative data from studies using 5-HT6 receptor antagonists in rodent cognitive models.
Table 1: Effects of Ro 04-6790 on Novel Object Recognition in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (Mean ± SEM) | Reference |
| Vehicle | - | 0.25 ± 0.05 | [6] |
| Ro 04-6790 | 10 | 0.45 ± 0.06 | [6] |
| Ro 04-6790 | 30 | 0.42 ± 0.07 | [6] |
| Scopolamine (0.5 mg/kg) | - | 0.05 ± 0.04 | [6] |
| Scopolamine (0.5 mg/kg) + Ro 04-6790 | 10 | 0.35 ± 0.05** | [6] |
*p<0.05 compared to vehicle; **p<0.01 compared to scopolamine alone
Table 2: Effects of 5-HT6 Receptor Antagonists on Fear Conditioning in Rodents
| Compound | Dose (mg/kg) | Administration | Model | Effect | Reference |
| SB-271046 | 10 | i.p. | Contextual Fear Conditioning | No effect on scopolamine-induced deficits | [7] |
| Ro 04-6790 | 5 & 10 | i.p. | Trace and Contextual Conditioning | No effect | [8] |
Table 3: Effects of 5-HT6 Receptor Antagonists on Morris Water Maze in Rats
| Compound | Dose (mg/kg) | Administration | Effect on Escape Latency | Effect on Retention | Reference |
| SB-271046 | 10 | p.o. (subchronic) | Improved acquisition | - | [7] |
| SB-271046 | 10 | p.o. (acute) | No effect on acquisition | Improved retention | [7] |
| Ro 04-6790 | 1-30 | i.p. | No effect on acquisition | Improved retention | [7] |
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.
Experimental Workflow:
Materials:
-
Circular pool (1.5-2.0 m in diameter) filled with water (20-22°C) made opaque with non-toxic paint.
-
Submerged platform (10-15 cm in diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
Distal visual cues placed around the room.
-
This compound or Ro 04-6790.
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose).
Procedure:
-
Habituation: Handle the rodents for several days prior to the experiment to reduce stress.
-
Drug Preparation and Administration: Dissolve this compound in a suitable vehicle. Administer the drug (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the first trial of each day.
-
Acquisition Training:
-
Conduct 4 trials per day for 4-5 consecutive days.
-
For each trial, gently place the rodent into the water facing the wall at one of four quasi-random start positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the rodent in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
Novel Object Recognition (NOR)
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 50 x 50 x 40 cm).
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Video recording and analysis software.
-
This compound or Ro 04-6790.
-
Vehicle.
Procedure:
-
Habituation:
-
On day 1, allow each rodent to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization (Training) Phase:
-
On day 2, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 20-30 minutes before the trial.[9]
-
Place two identical objects in opposite corners of the arena.
-
Allow the rodent to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the rodent back in the arena.
-
The arena now contains one of the familiar objects and one novel object.
-
Allow the rodent to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Fear Conditioning
This paradigm assesses associative learning and memory by pairing a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock).
Materials:
-
Fear conditioning chamber with a grid floor for delivering footshocks.
-
Sound generator for the auditory cue.
-
Video camera and software to score freezing behavior.
-
This compound or other 5-HT6 antagonists.
-
Vehicle.
Procedure:
-
Habituation:
-
Handle the animals for several days before the experiment.
-
-
Conditioning Phase:
-
Administer the 5-HT6 antagonist or vehicle 30 minutes prior to conditioning.
-
Place the rodent in the conditioning chamber and allow a 2-3 minute habituation period.
-
Present the CS (e.g., an 80 dB tone for 30 seconds).
-
During the last 2 seconds of the CS, deliver the US (e.g., a 0.5-0.7 mA footshock).
-
Repeat the CS-US pairing 1-3 times with an inter-trial interval of 1-2 minutes.
-
Measure the percentage of time the animal spends freezing during the CS presentations.
-
-
Contextual Fear Test:
-
24 hours after conditioning, place the rodent back into the same chamber for 5-8 minutes without presenting the CS or US.
-
Measure the percentage of time spent freezing as an indicator of contextual fear memory.
-
-
Cued Fear Test:
-
At least a few hours after the contextual test, place the rodent in a novel context (different shape, color, and odor).
-
After a habituation period, present the CS (tone) for several minutes without the US.
-
Measure the percentage of time spent freezing during the CS presentation as an indicator of cued fear memory.
-
Disclaimer
The provided protocols and data are intended as a guide. Optimal experimental conditions, including drug dosage, administration timing, and specific behavioral parameters, should be determined empirically by the researcher for each specific study. The use of Ro 04-6790 data as a proxy for this compound is based on their structural and pharmacological similarities, but direct validation is recommended.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Portico [access.portico.org]
- 3. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychology.nottingham.ac.uk [psychology.nottingham.ac.uk]
- 9. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Ro 63-0563
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 63-0563 is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, particularly in the central nervous system. This document provides detailed protocols for the dissolution of this compound for in vivo studies, based on its known chemical properties and common practices for administering similar compounds.
While specific in vivo dissolution protocols for this compound are not extensively detailed in publicly available literature, its solubility in dimethyl sulfoxide (DMSO) is well-established. The following protocols are derived from methods used for other 5-HT6 receptor antagonists and provide a strong starting point for formulation development.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide |
| Molecular Formula | C₁₃H₁₇N₅O₂S |
| Molecular Weight | 307.37 g/mol |
| Solubility | Soluble in DMSO |
Experimental Protocols for Dissolving this compound
The choice of vehicle for in vivo administration is critical and depends on the route of administration, the required dose, and the toxicological profile of the solvent system. Below are three recommended protocols for preparing this compound for common in vivo administration routes. It is crucial to perform small-scale pilot preparations to ensure the compound remains in solution at the desired concentration.
Protocol 1: DMSO-based Vehicle for Intraperitoneal (i.p.) Injection
This protocol utilizes a common co-solvent system to ensure the solubility of compounds that are poorly soluble in aqueous solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween® 80, sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Initial Dissolution: Add a small volume of DMSO to the powder. For a final vehicle composition of 10% DMSO, this would be 10% of your final desired volume. Vortex or sonicate briefly until the compound is completely dissolved.
-
Addition of Co-solvents: Add PEG300 to the solution (e.g., to a final concentration of 40%). Mix thoroughly.
-
Addition of Surfactant: Add Tween® 80 (e.g., to a final concentration of 5%). Mix thoroughly.
-
Final Dilution: Add sterile saline to reach the final desired volume (e.g., 45% of the total volume). Mix thoroughly until a clear, homogenous solution is obtained.
-
Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter.
Example Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
Protocol 2: Saline-based Solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection
For some compounds in this class, direct dissolution in saline is possible, particularly for hydrochloride salt forms. While this compound is not typically supplied as a salt, this protocol is included as an alternative to explore, potentially with pH adjustment.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Sterile 1N HCl and 1N NaOH (for pH adjustment, if necessary)
Procedure:
-
Weighing: Accurately weigh the this compound powder.
-
Suspension: Add a portion of the sterile saline to the powder.
-
Dissolution: Vortex or sonicate the mixture. Gentle heating (to no more than 40°C) may aid dissolution.
-
pH Adjustment (Optional): If the compound does not fully dissolve, the pH of the solution can be carefully adjusted. Add 1N HCl dropwise to lower the pH, which may increase the solubility of basic compounds. Conversely, for acidic compounds, 1N NaOH can be used. Monitor the pH closely.
-
Final Volume: Once dissolved, add the remaining saline to reach the final desired concentration.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter.
Protocol 3: Suspension in Methylcellulose for Oral (p.o.) Gavage
For oral administration, a suspension is often a suitable and well-tolerated formulation.
Materials:
-
This compound powder
-
1% Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Wetting the Powder: Place the powder in a mortar. Add a very small amount of the 1% methylcellulose solution to form a smooth paste. This prevents clumping.
-
Gradual Dilution: Gradually add the remaining 1% methylcellulose solution while continuously triturating or homogenizing until a uniform suspension is achieved.
-
Storage: Store the suspension at 2-8°C and ensure it is thoroughly re-suspended by vortexing or stirring before each administration.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for dissolving this compound for in vivo administration.
Signaling Pathway of 5-HT6 Receptor Antagonism
This compound acts as an antagonist at the 5-HT6 receptor, which is a Gs-protein coupled receptor. The diagram below illustrates the canonical signaling pathway and the effect of an antagonist.
Caption: 5-HT6 receptor signaling pathway and the inhibitory action of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the formulation based on their specific experimental needs and conduct appropriate vehicle control studies. The toxicological properties of the chosen vehicle and the final formulation should be carefully considered.
Application Notes and Protocols for Ro 63-0563 in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ro 63-0563, a potent and selective 5-HT6 receptor antagonist, in behavioral research in rats. Due to limited publicly available data on specific in vivo dosages of this compound, this document also includes detailed information on the closely related and structurally similar compound, Ro 04-6790, to serve as a valuable reference for experimental design.
Introduction to this compound
This compound is a high-affinity antagonist of the serotonin 6 (5-HT6) receptor, demonstrating over 100-fold selectivity for this receptor compared to numerous other receptor binding sites.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition, learning, and memory, such as the striatum, nucleus accumbens, olfactory tubercle, and hippocampus.[2][3] Blockade of 5-HT6 receptors has been shown to modulate cholinergic and glutamatergic neurotransmission, suggesting a potential therapeutic role in cognitive disorders.
Behavioral Effects in Rats
Administration of 5-HT6 receptor antagonists, including this compound, has been reported to elicit a distinct behavioral syndrome in rats. This syndrome is characterized by yawning, stretching, and chewing.[4][5] This behavioral response is considered a hallmark of 5-HT6 receptor antagonism in this species.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the related compound Ro 04-6790. This allows for a comparative understanding of their properties.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | pKi at 5-HT6 Receptor | 7.83 ± 0.01 | Rat | In vitro binding ([³H]-LSD) | [4] |
| pA2 at 5-HT6 Receptor | 7.10 ± 0.09 | Human | In vitro functional (cAMP) | [4] | |
| Ro 04-6790 | pKi at 5-HT6 Receptor | 7.35 ± 0.04 | Rat | In vitro binding ([³H]-LSD) | [4] |
| pA2 at 5-HT6 Receptor | 6.75 ± 0.07 | Human | In vitro functional (cAMP) | [4] | |
| Effective Dose | 5 mg/kg (i.p.) | Rat | Improved memory consolidation (autoshaping) | [4] | |
| Effective Dose | 10 - 30 mg/kg (i.p.) | Rat | Reversal of scopolamine-induced cognitive deficit | [6] | |
| Behavioral Effect | Yawning, Stretching, Chewing | Rat | In vivo observation | [4][5] |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following detailed methodologies for key experiments are based on studies utilizing the closely related 5-HT6 antagonist, Ro 04-6790. These can be adapted for the study of this compound, with the caveat that dose-response studies would be necessary to determine the optimal dosage.
Assessment of Yawning, Stretching, and Chewing Behavior
This protocol is designed to observe the characteristic behavioral syndrome induced by 5-HT6 receptor antagonists.
Materials:
-
This compound or Ro 04-6790
-
Vehicle (e.g., sterile saline or distilled water)
-
Male Wistar rats (200-250 g)
-
Transparent observation chambers
-
Video recording equipment (optional)
Procedure:
-
Habituation: For two consecutive days prior to the experiment, habituate the rats to the testing environment by placing them in individual transparent observation chambers for 60 minutes. This minimizes stress and novelty-induced behaviors on the test day.[7]
-
Drug Administration: On the test day, administer the 5-HT6 antagonist or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A range of doses should be tested to establish a dose-response relationship. For Ro 04-6790, doses between 1 mg/kg and 30 mg/kg (i.p.) have been used.[6]
-
Observation: Immediately after injection, place the rats back into the observation chambers.
-
Data Collection: Observe and record the frequency of yawning, stretching, and chewing behaviors for a predefined period (e.g., 60-90 minutes). A time-sampling method (e.g., recording the presence or absence of the behavior every minute) or continuous recording can be used.
-
Analysis: Compare the frequency of the target behaviors between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA or t-test).
Novel Object Recognition (NOR) Task for Assessing Cognitive Enhancement
The NOR task is used to evaluate the effects of 5-HT6 antagonists on recognition memory.
Materials:
-
This compound or Ro 04-6790
-
Scopolamine (optional, to induce a cognitive deficit)
-
Vehicle (e.g., sterile saline)
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Video tracking software
Procedure:
-
Habituation: On day 1, allow each rat to freely explore the empty open field arena for 10 minutes.
-
Familiarization Phase (Trial 1): On day 2, place two identical objects in the arena. Place the rat in the arena and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within 2 cm of the object.
-
Inter-trial Interval: Return the rat to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
Drug Administration: The 5-HT6 antagonist or vehicle is typically administered before the familiarization phase (e.g., 30-60 minutes prior). To test for reversal of a cognitive deficit, a substance like scopolamine (e.g., 0.5 mg/kg, i.p.) can be administered before the 5-HT6 antagonist.[6] For Ro 04-6790, doses of 10 and 30 mg/kg (i.p.) have been shown to reverse scopolamine-induced deficits.[6]
-
Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. Compare the DI between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed signaling pathway of 5-HT6 receptor antagonism and a general experimental workflow for behavioral studies.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for rat behavioral studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Increased expression of the 5-HT6 receptor by viral mediated gene transfer into posterior but not anterior dorsomedial striatum interferes with acquisition of a discrete action–outcome task - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. US8318725B2 - Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands - Google Patents [patents.google.com]
Application of Ro 63-0563 in Schizophrenia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 63-0563 is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] Due to the hypothesized role of the 5-HT6 receptor in cognitive processes and the pathophysiology of schizophrenia, this compound has emerged as a valuable pharmacological tool for preclinical research in this area.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in schizophrenia research models, focusing on its utility in studying cognitive deficits and underlying signaling pathways. The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in brain regions implicated in learning and memory, such as the hippocampus and cortex.[5][6] Dysregulation of serotonergic systems has long been associated with schizophrenia.[7]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for 5-HT6 Receptors
| Species | Receptor Type | Radioligand | Preparation | pKi | Ki (nM) | Reference(s) |
| Human | Recombinant 5-HT6 | [3H]-LSD | HeLa Cells | 7.91 | ~12 | [8][9][10] |
| Human | Recombinant 5-HT6 | [3H]this compound | HeLa Cells | - | 4.96 (Kd) | [1][2][11] |
| Rat | Recombinant 5-HT6 | [3H]-LSD | HEK 293 Cells | 7.83 | - | [9] |
| Rat | Recombinant 5-HT6 | [3H]this compound | HEK 293 Cells | - | 6.8 (Kd) | [1][2][11] |
| Rat | Native 5-HT6 | [3H]this compound | Striatal Membranes | - | 11.7 (Kd) | [1][11] |
| Porcine | Native 5-HT6 | [3H]this compound | Striatal Membranes | - | 8.0 (Kd) | [1][2][11] |
Table 2: Selectivity Profile of this compound
| Receptor/Site | Selectivity vs. 5-HT6 Receptor | Reference(s) |
| 69 other receptors and binding sites | >100-fold | [1][2][11] |
Signaling Pathways
The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][12] This canonical pathway has been a major focus of research. Additionally, evidence suggests the involvement of non-canonical, cAMP-independent signaling pathways, including interactions with Fyn-tyrosine kinase and the mammalian target of rapamycin (mTOR) pathway, both of which are critical for synaptic plasticity.[6][13][14]
Figure 1: 5-HT6 Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptors
This protocol is adapted from studies characterizing [3H]this compound binding.[1][15]
Objective: To determine the binding affinity and density of 5-HT6 receptors in a given tissue or cell preparation using [3H]this compound.
Materials:
-
[3H]this compound (Radioligand)
-
This compound (unlabeled, for competition assays)
-
Methiothepin (for defining non-specific binding)
-
Cell membranes (from HEK-293 or HeLa cells expressing recombinant 5-HT6 receptors, or tissue homogenates, e.g., rat striatum)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet membranes. Wash the pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup (Saturation Binding):
-
In a 96-well plate, add in triplicate:
-
50 µL of varying concentrations of [3H]this compound (e.g., 0.2 - 20 nM).
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM methiothepin (for non-specific binding).
-
150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).
-
-
-
Assay Setup (Competition Binding):
-
In a 96-well plate, add in triplicate:
-
50 µL of a fixed concentration of [3H]this compound (e.g., 5 nM).
-
50 µL of varying concentrations of unlabeled this compound or other competing ligands.
-
150 µL of membrane preparation.
-
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Saturation Assay: Analyze specific binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Assay: Analyze the data to determine the IC50 value (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This protocol is a general guide for measuring the antagonist effect of this compound on 5-HT6 receptor-mediated cAMP production.[12][16][17][18]
Objective: To determine the functional antagonist potency of this compound by measuring its ability to inhibit agonist-stimulated cAMP accumulation in cells expressing 5-HT6 receptors.
Materials:
-
HEK-293 or HeLa cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum).
-
This compound.
-
A 5-HT6 receptor agonist (e.g., Serotonin).
-
Forskolin (optional, to amplify the cAMP signal).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer (e.g., HBSS).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Multi-well plates (e.g., 96-well or 384-well, suitable for the chosen cAMP assay kit).
Procedure:
-
Cell Culture: Culture the 5-HT6 receptor-expressing cells according to standard protocols. Seed the cells into multi-well plates and grow to an appropriate confluency.
-
Pre-incubation with Antagonist:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the 5-HT6 agonist (typically the EC50 or EC80 concentration) to the wells. Include a phosphodiesterase inhibitor in the agonist solution.
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve for this compound's inhibition of the agonist response.
-
Determine the IC50 value of this compound.
-
Calculate the antagonist affinity (pA2) using the Schild equation to determine if the antagonism is competitive.
-
Animal Models of Schizophrenia: Cognitive Deficit Models
This compound and other 5-HT6 receptor antagonists are frequently evaluated in animal models that mimic the cognitive deficits observed in schizophrenia.[19][20][21][22] A common approach is the use of NMDA receptor antagonists, such as phencyclidine (PCP) or ketamine, to induce these deficits in rodents.[23]
Objective: To assess the ability of this compound to reverse cognitive impairments in a PCP-induced model of schizophrenia.
Animal Model:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Induction of Cognitive Deficit: Administer PCP (e.g., 2 mg/kg, intraperitoneally) daily for 7 days, followed by a 7-day washout period. This sub-chronic treatment regimen is known to produce lasting cognitive deficits.
Behavioral Task: Novel Object Recognition (NOR) Test
The NOR test is used to assess learning and memory, domains that are impaired in schizophrenia.
Procedure:
-
Habituation: Individually place each rat in an open-field arena (e.g., 50x50x50 cm) for 10 minutes per day for 2-3 days to allow for habituation to the environment.
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the rat to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes before the test phase.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object, suggesting intact memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between the vehicle-treated PCP group and the this compound-treated PCP group using appropriate statistical tests (e.g., t-test or ANOVA). An increase in the DI in the this compound group would indicate a reversal of the PCP-induced cognitive deficit.
-
Conclusion
This compound is a critical research tool for investigating the role of the 5-HT6 receptor in the pathophysiology of schizophrenia, particularly in the context of cognitive dysfunction. The protocols and data presented here provide a framework for researchers to effectively utilize this selective antagonist in their in vitro and in vivo studies, contributing to the development of novel therapeutic strategies for schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 6. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 8. Portico [access.portico.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
- 19. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 22. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Ro 63-0563 to Investigate Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ro 63-0563 as a pharmacological tool to study the indirect modulation of cholinergic pathways through its highly selective antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor.
Introduction
This compound is a potent and selective antagonist of the 5-HT6 receptor, with high affinity for both rat and human receptors.[1][2] While this compound does not directly bind to cholinergic receptors, its antagonism of the 5-HT6 receptor has been shown to modulate central cholinergic neurotransmission. This makes it a valuable tool for researchers investigating the interplay between the serotonergic and cholinergic systems, particularly in the context of cognitive function and neurological disorders. Blockade of the 5-HT6 receptor by antagonists like this compound can enhance cholinergic neurotransmission, offering a therapeutic avenue for conditions associated with cholinergic deficits.[3][4]
Data Presentation
The following table summarizes the quantitative data for this compound, highlighting its high affinity and selectivity for the 5-HT6 receptor.
| Parameter | Species | Receptor/Tissue | Value | Reference |
| pKi | Rat | Recombinant 5-HT6 Receptor | 7.83 ± 0.01 | [2] |
| Human | Recombinant 5-HT6 Receptor | 7.91 ± 0.02 | [2] | |
| Kd | Rat | Recombinant 5-HT6 Receptors (HEK 293 cells) | 6.8 nM | [5][6] |
| Human | Recombinant 5-HT6 Receptors (HeLa cells) | 4.96 nM | [5][6] | |
| Rat | Striatal Membranes | 11.7 nM | [5][6] | |
| Porcine | Striatal Membranes | 8.0 nM | [5][6] | |
| pA2 | Human | Recombinant 5-HT6 Receptor (HeLa cells) | 7.10 ± 0.09 | [2] |
| Selectivity | Human | Over 69 other receptors | >100-fold | [2][5][6] |
Mandatory Visualizations
Signaling Pathway
Caption: Indirect modulation of cholinergic pathways by this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
[3H]this compound (radioligand)
-
Membranes from cells stably expressing the human or rat 5-HT6 receptor (e.g., HEK293 or HeLa cells) or brain tissue homogenates (e.g., striatum).
-
This compound (unlabeled)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Non-specific binding agent (e.g., 10 µM methiothepin)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare membrane homogenates from cells or brain tissue.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]this compound (typically at or below the Kd), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, add the non-specific binding agent to a set of wells instead of unlabeled this compound.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of this compound administration on extracellular acetylcholine levels in specific brain regions (e.g., prefrontal cortex, hippocampus).
Materials:
-
This compound
-
Vehicle solution (e.g., saline, 1% methylcellulose)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection for acetylcholine analysis
-
Anesthetized or freely moving rats
Procedure:
-
Implant a guide cannula stereotaxically into the brain region of interest in the rat and allow for recovery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., intraperitoneally or orally) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
Express the acetylcholine levels as a percentage of the baseline levels and compare the effects of this compound with the vehicle control group.
Behavioral Models of Cognitive Function
Objective: To assess the ability of this compound to reverse cognitive deficits induced by cholinergic antagonists (e.g., scopolamine).
Example Model: Novel Object Recognition (NOR) Task
Materials:
-
This compound
-
Scopolamine
-
Vehicle solutions
-
Open-field arena
-
Two different sets of objects (familiar and novel)
-
Video recording and analysis software
-
Rats or mice
Procedure:
-
Habituation: Allow the animals to freely explore the empty open-field arena for a set period on consecutive days.
-
Training (Familiarization) Phase:
-
Administer the vehicle or this compound at a specific time before the training.
-
Administer scopolamine (to induce a cognitive deficit) or vehicle at a specific time before the training.
-
Place two identical objects (familiar objects) in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 24 hours), place one familiar object and one novel object in the arena.
-
Allow the animal to explore the objects for a set time.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact memory.
-
Compare the DI between the different treatment groups (Vehicle, Scopolamine, Scopolamine + this compound) to determine if this compound can reverse the scopolamine-induced memory impairment.
-
Conclusion
This compound serves as a highly selective and potent tool for probing the functional role of the 5-HT6 receptor. Its ability to indirectly modulate cholinergic neurotransmission makes it particularly useful for studying the intricate relationship between the serotonergic and cholinergic systems. The protocols outlined above provide a framework for researchers to investigate the effects of this compound from the molecular to the behavioral level, ultimately contributing to a better understanding of its therapeutic potential in cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. if-pan.krakow.pl [if-pan.krakow.pl]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for In Vivo Microdialysis with Ro 63-0563 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 63-0563 is a potent and highly selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), with high densities in brain regions associated with cognition, learning, and memory, such as the striatum, cerebral cortex, and hippocampus.[3][4] Blockade of the 5-HT6 receptor has been shown to modulate the release of several key neurotransmitters, including acetylcholine (ACh), glutamate (Glu), dopamine (DA), and noradrenaline (NA).[3][5] This has positioned 5-HT6 receptor antagonists as promising therapeutic agents for cognitive disorders, including Alzheimer's disease and schizophrenia.[5]
In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters and other neurochemicals in specific brain regions of freely moving animals.[6][7][8] This methodology allows for the direct assessment of the pharmacodynamic effects of compounds like this compound on neurotransmitter systems. These application notes provide detailed protocols for conducting in vivo microdialysis studies to evaluate the effects of this compound administration on extracellular neurotransmitter levels.
Mechanism of Action: 5-HT6 Receptor Signaling
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gαs protein. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[9][10] This signaling cascade can influence neuronal function through various downstream effectors. Antagonism of the 5-HT6 receptor by this compound blocks these downstream signaling events. The prevailing hypothesis for the pro-cognitive effects of 5-HT6 antagonists is that they disinhibit the release of acetylcholine and glutamate, often through the modulation of GABAergic interneurons.[1]
Data Presentation: Expected Effects of this compound on Neurotransmitter Levels
The following tables summarize the anticipated quantitative changes in extracellular neurotransmitter concentrations following the administration of a 5-HT6 receptor antagonist like this compound, based on published in vivo microdialysis studies of similar compounds.[2][3][11]
| Neurotransmitter | Brain Region | Expected Change (Post-Administration) | Reference Compound(s) |
| Acetylcholine (ACh) | Medial Prefrontal Cortex | ↑ (Increase) | SB-399885 |
| Acetylcholine (ACh) | Hippocampus | ~50% increase over baseline | Ro 04-6790 |
| Glutamate (Glu) | Frontal Cortex | ↑ (Increase) | SB-271046 |
| Glutamate (Glu) | Hippocampus | ↑ (Increase) | SB-271046 |
| Dopamine (DA) | Medial Prefrontal Cortex | ↑ (Increase) | SB-271046 |
| Noradrenaline (NA) | Medial Prefrontal Cortex | ↑ (Increase) | SB-271046 |
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure
This protocol outlines the surgical implantation of a microdialysis probe and the subsequent collection of dialysate for the analysis of neurotransmitter levels following this compound administration.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., CMA 12 or similar, with appropriate membrane length for the target brain region)
-
Syringe pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vehicle solution for this compound
-
Surgical instruments
-
Dental cement and anchor screws
Methodology:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Mount the animal in a stereotaxic frame. Maintain body temperature at 37°C throughout the surgical procedure.
-
-
Stereotaxic Surgery and Probe Implantation:
-
Expose the skull and use a stereotaxic atlas to determine the coordinates for the brain region of interest (e.g., medial prefrontal cortex, dorsal hippocampus, or striatum).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the microdialysis probe to the target depth.
-
Secure the probe to the skull using dental cement and anchor screws.
-
-
Post-Operative Recovery:
-
Allow the animal to recover from surgery for at least 24-48 hours. House the animal individually to protect the implanted probe.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving animal setup.
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) for at least 60-90 minutes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). Recommended dosage ranges from preclinical studies with similar 5-HT6 antagonists are typically in the 1-30 mg/kg range.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store collected samples at -80°C until analysis.
-
Protocol 2: Analysis of Neurotransmitters in Dialysate
This protocol describes a general method for the quantification of neurotransmitters in microdialysis samples using High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical detection (ECD) for monoamines or mass spectrometry (MS) for amino acids and acetylcholine.
Materials:
-
HPLC system with appropriate detector (ECD or MS)
-
Analytical column suitable for the neurotransmitter of interest (e.g., C18 reverse-phase)
-
Mobile phase (specific composition depends on the analyte)
-
Neurotransmitter standards
-
Internal standard (optional but recommended)
Methodology:
-
Sample Preparation:
-
Thaw dialysate samples on ice.
-
If necessary, perform a derivatization step (e.g., for amino acids if using fluorescence detection). For many neurotransmitters, direct injection is possible, especially with MS detection.
-
-
HPLC Analysis:
-
Inject a small volume of the dialysate (e.g., 5-20 µL) into the HPLC system.
-
Separate the analytes on the analytical column using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect and quantify the neurotransmitters using the selected detector.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the neurotransmitter standards.
-
Quantify the concentration of the neurotransmitter in each dialysate sample by comparing its peak area (or peak area ratio to the internal standard) to the standard curve.
-
Express the results as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of changes in neurotransmitter levels over time following this compound administration.
-
Concluding Remarks
The protocols and data presented provide a comprehensive framework for investigating the effects of the selective 5-HT6 receptor antagonist this compound on in vivo neurotransmitter release. By utilizing microdialysis, researchers can gain valuable insights into the neurochemical mechanisms underlying the pharmacological actions of this compound, aiding in the development of novel therapeutics for CNS disorders. Careful adherence to these protocols will enable the acquisition of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiosynthesis and Characterization of 11C-GSK215083 as a PET Radioligand for the 5-HT6 Receptor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. avineuro.ru [avineuro.ru]
- 6. Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
Troubleshooting & Optimization
Ro 63-0563 solubility and vehicle selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 63-0563, a potent and selective 5-HT6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. It is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: What are the common research applications for this compound?
A2: As a selective 5-HT6 receptor antagonist, this compound is primarily used in neuroscience research to investigate the role of the 5-HT6 receptor in various physiological and pathological processes. Common areas of investigation include cognitive function, learning and memory, and the pathophysiology of neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.
Q3: How should I store this compound?
A3: this compound should be stored as a solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Solubility and Vehicle Selection
A critical step in designing experiments with this compound is the selection of an appropriate solvent or vehicle. Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes.
Solubility Data Summary
While specific quantitative solubility data for this compound is limited in publicly available resources, information from suppliers and data on structurally similar compounds can guide vehicle selection.
| Solvent/Vehicle | Reported Solubility of this compound | Reported Solubility of structurally similar Ro 04-6790 |
| DMSO | Soluble | ~15 mg/mL |
| Water | Not specified | ~5 mg/mL |
| Ethanol | Not specified | Not specified |
| Physiological Saline | Likely low | Likely low |
| 5% HP-β-CD in Saline | Not specified, but a common vehicle for 5-HT6 antagonists in vivo | Not specified |
Note: The solubility of Ro 04-6790 is provided as a reference and may not be identical for this compound. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. pH of the buffer. | For in vitro assays, prepare a concentrated stock solution in DMSO and dilute it serially in your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. For in vivo studies, consider using a co-solvent system or a vehicle containing a solubilizing agent like cyclodextrin. |
| Inconsistent experimental results | Compound instability in solution. Inaccurate concentration due to poor solubility. | Prepare fresh solutions for each experiment, especially for aqueous-based vehicles. Data for a related compound suggests aqueous solutions should not be stored for more than one day. When preparing stock solutions, ensure the compound is fully dissolved by vortexing and/or gentle warming. |
| Difficulty dissolving the compound for in vivo use | This compound has poor water solubility. | For oral administration, consider formulating this compound in a suspension with a suspending agent like methylcellulose or in a solution with a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Non-aqueous vehicles like oily esters may also be an option, as mentioned in patents for similar compounds. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 307.37 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.07 mg.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a Vehicle for Oral Gavage (Example with HP-β-CD)
-
Vehicle Preparation: Prepare a 5% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile physiological saline. Stir until the HP-β-CD is fully dissolved.
-
Compound Addition: Add the pre-weighed this compound powder to the 5% HP-β-CD solution.
-
Solubilization: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming may be required.
-
Administration: The resulting solution can be administered by oral gavage. Always prepare this formulation fresh on the day of the experiment.
Visualizations
Caption: Signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.
Caption: Recommended experimental workflows for preparing this compound solutions.
Technical Support Center: Enhancing Brain Permeability of Ro 63-0563
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor brain permeability of Ro 63-0563 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain permeability a concern?
This compound is a potent and selective antagonist of the 5-HT6 receptor.[1][2] Its therapeutic potential for central nervous system (CNS) disorders is limited by its poor ability to cross the blood-brain barrier (BBB), with a brain-to-plasma ratio reported to be less than 1%.[3] This restricts its access to target receptors within the brain, potentially limiting its efficacy in in vivo studies.
Q2: What are the primary reasons for the low brain permeability of this compound?
The low brain permeability of this compound is likely due to a combination of its physicochemical properties and potential interactions with efflux transporters at the BBB. While specific data for this compound is limited, compounds in this class can be substrates for P-glycoprotein (P-gp), an efflux pump that actively transports substances out of the brain.[4][5][6][7]
Q3: What are the main strategies to improve the brain concentration of this compound?
Several strategies can be employed to enhance the delivery of this compound to the brain. These can be broadly categorized as:
-
Formulation-based approaches: Encapsulating this compound in nanoparticles to facilitate its transport across the BBB.
-
Physiological modification: Transiently opening the BBB using techniques like focused ultrasound.
-
Alternative routes of administration: Bypassing the BBB through intranasal delivery.
-
Chemical modification: While not detailed here, creating a pro-drug of this compound could also be a viable strategy.
Q4: Are there any commercially available formulations of this compound with enhanced brain permeability?
Currently, there are no commercially available formulations of this compound specifically designed for enhanced brain penetration. Researchers typically need to develop and validate these formulations in-house.
Troubleshooting Guides
This section provides practical guidance for overcoming common issues encountered during experiments aimed at improving the CNS delivery of this compound.
Issue 1: Low Brain-to-Plasma Ratio of this compound
| Possible Cause | Troubleshooting Steps |
| Inherent Physicochemical Properties of this compound | 1. Confirm Baseline Permeability: Establish a baseline brain-to-plasma concentration ratio (Kp) in your animal model using a standard formulation (e.g., dissolved in DMSO/saline). This will serve as a benchmark for evaluating enhancement strategies. 2. Implement a Delivery Strategy: Based on available resources and experimental goals, select and apply a strategy to enhance BBB penetration (see Experimental Protocols below). |
| P-glycoprotein (P-gp) Efflux | 1. Co-administration with a P-gp Inhibitor: Conduct a pilot study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). An increase in the brain-to-plasma ratio would suggest that P-gp efflux is a significant factor.[5][7] 2. Utilize P-gp knockout models: If available, test the brain penetration of this compound in P-gp knockout mice to definitively determine the role of this transporter. |
Issue 2: Inconsistent or Low Efficacy of Brain Delivery Strategy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Nanoparticle Formulation | 1. Characterize Nanoparticles: Ensure nanoparticles are within the optimal size range (typically under 200 nm for BBB penetration) and have a neutral or slightly negative zeta potential.[8] 2. Optimize Drug Loading and Release: Evaluate the encapsulation efficiency and in vitro release kinetics of this compound from the nanoparticles.[9] 3. Surface Modification: Consider surface functionalization of nanoparticles with ligands (e.g., transferrin, RVG peptide) to target specific receptors at the BBB and enhance receptor-mediated transcytosis.[9] |
| Ineffective Focused Ultrasound (FUS) Protocol | 1. Verify Microbubble Presence: Ensure proper intravenous administration of microbubbles, as they are essential for the mechanical opening of the BBB.[10][11][12] 2. Optimize Acoustic Parameters: Adjust the ultrasound frequency, pressure, and duration. These parameters are critical for achieving transient BBB opening without causing tissue damage.[11] 3. Confirm BBB Opening: Use a contrast agent (e.g., gadolinium with MRI) or a fluorescent tracer to confirm that the BBB has been successfully and transiently opened in the target brain region.[13][14] |
| Inefficient Intranasal Delivery | 1. Proper Administration Technique: Ensure the animal's head is correctly positioned to facilitate delivery to the olfactory region. Use a pipette to administer small droplets into the nostrils.[15] 2. Optimize Formulation: The pH of the formulation should be in the range of 4.5-6.5 to minimize nasal irritation. The volume should be limited to what the nasal cavity can hold (typically 25-200 µL per nostril in rodents).[16] 3. Use of Mucoadhesive Agents: Incorporate mucoadhesive agents like chitosan into the formulation to increase the residence time of this compound in the nasal cavity, allowing for better absorption.[17] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 307.37 g/mol | [18][19] |
| Hydrogen Bond Acceptors | 7 | [18] |
| Hydrogen Bond Donors | 4 | [18] |
| Rotatable Bonds | 5 | [18] |
| Topological Polar Surface Area | 117.52 Ų | [18] |
Table 2: Brain Permeability of Selected 5-HT6 Receptor Antagonists
| Compound | Brain-to-Plasma Ratio | Species | Reference |
| This compound | < 1% | Rat | [3] |
| Ro 04-6790 | < 1% | Rat | [3] |
| SB-271046 | ~10% | Rat | |
| SB-357134 | ~19% | Rat |
Experimental Protocols
Nanoparticle-Based Delivery
Objective: To encapsulate this compound in polymeric nanoparticles to enhance its transport across the BBB.
Methodology:
-
Nanoparticle Formulation:
-
Prepare Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water emulsion solvent evaporation method.
-
Dissolve PLGA and this compound in an organic solvent (e.g., dichloromethane).
-
Emulsify the organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using sonication.
-
Evaporate the organic solvent under reduced pressure to form nanoparticles.
-
Wash and collect the nanoparticles by centrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Assess the encapsulation efficiency by quantifying the amount of unincorporated this compound in the supernatant using UV-Vis spectroscopy or HPLC.
-
-
In Vivo Administration:
-
Disperse the this compound-loaded nanoparticles in sterile saline.
-
Administer the nanoparticle suspension to the experimental animals (e.g., mice or rats) via intravenous injection.
-
-
Quantification of Brain Penetration:
-
At predetermined time points, collect blood and brain tissue.
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound in both matrices using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio.
-
Focused Ultrasound (FUS) Mediated Delivery
Objective: To transiently open the BBB to allow for increased penetration of systemically administered this compound.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Cannulate a tail vein for intravenous injections.
-
-
FUS Procedure:
-
Use a focused ultrasound transducer targeted to a specific brain region (e.g., hippocampus or cortex) with MRI guidance.
-
Administer a bolus of microbubbles (e.g., Definity®) intravenously.
-
Immediately following microbubble injection, apply low-intensity focused ultrasound to the target brain region.[14]
-
-
This compound Administration:
-
Administer this compound intravenously either shortly before or immediately after the FUS procedure.
-
-
Confirmation of BBB Opening and Drug Quantification:
-
To confirm BBB opening, a separate cohort of animals can be injected with a fluorescent tracer (e.g., Evans blue or FITC-dextran) and the brain tissue examined post-mortem.
-
For this compound quantification, follow the procedures outlined in the nanoparticle protocol (steps 4.1-4.4).
-
Intranasal Delivery
Objective: To deliver this compound directly to the brain via the olfactory and trigeminal nerve pathways, bypassing the BBB.
Methodology:
-
Formulation Preparation:
-
Prepare a solution or suspension of this compound in a vehicle suitable for nasal administration (e.g., saline with a mucoadhesive agent like chitosan). The pH should be adjusted to between 4.5 and 6.5.[16]
-
-
Animal Handling and Administration:
-
Quantification of Brain and Systemic Exposure:
-
At various time points after administration, collect brain tissue and blood.
-
To assess direct nose-to-brain transport, it is crucial to also measure the plasma concentration of this compound to differentiate from brain entry via systemic circulation.
-
Quantify this compound concentrations as described in the nanoparticle protocol (steps 4.2-4.4).
-
Visualizations
Caption: A logical workflow for selecting and implementing a strategy to enhance the brain permeability of this compound.
Caption: Simplified signaling pathway of the 5-HT6 receptor, which is antagonized by this compound.[20][21][22][23]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Characterization and Reliability of [18F]2FNQ1P in Cynomolgus Monkeys as a PET Radiotracer for Serotonin 5-HT6 Receptors [frontiersin.org]
- 3. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]
- 4. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03578C [pubs.rsc.org]
- 9. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. You are being redirected... [fusfoundation.org]
- 11. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Theranostic Strategy of Focused Ultrasound Induced Blood-Brain Barrier Opening for CNS Disease Treatment [frontiersin.org]
- 13. alzforum.org [alzforum.org]
- 14. Characteristics of Focused Ultrasound Mediated Blood-Brain Barrier Opening in Magnetic Resonance Images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. medkoo.com [medkoo.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Optimizing Ro 63-0563 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 63-0563, a potent and selective 5-HT6 receptor antagonist, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2][3][4] Its primary mechanism of action is to competitively bind to the 5-HT6 receptor, thereby blocking the binding of the endogenous ligand, serotonin (5-HT), and inhibiting its downstream signaling. The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, this compound prevents this increase in cAMP.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound will depend on the specific assay and cell system being used. However, based on its high affinity for the 5-HT6 receptor, a starting concentration range of 1 nM to 1 µM is generally recommended for most in vitro applications, including radioligand binding and functional assays. It is always advisable to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage. For short-term storage (days to weeks), the stock solution can be kept at 4°C. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits high selectivity for the 5-HT6 receptor. It has been shown to have over 100-fold greater affinity for the 5-HT6 receptor compared to a panel of 69 other receptors and binding sites.[1][2][3][4] Its affinity for other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, is significantly lower.[5] For detailed quantitative data on its selectivity, please refer to the data presentation section below.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Hydrophobic interactions of the radioligand with filters or plates. | 1. Use a radioligand concentration at or below the Kd value.2. Increase the number and volume of wash steps with ice-cold wash buffer.3. Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Consider using a different type of filter or plate. |
| Low Specific Binding Signal | 1. Low receptor expression in the cell or tissue preparation.2. Inactive radioligand.3. Suboptimal assay conditions (e.g., incubation time, temperature, pH). | 1. Use a cell line with higher receptor expression or a different tissue source.2. Check the age and storage conditions of the radioligand.3. Optimize incubation time to reach equilibrium. Ensure the assay buffer has the correct pH and ionic strength. |
| Poor Reproducibility | 1. Inconsistent cell or membrane preparation.2. Pipetting errors.3. Temperature fluctuations during incubation. | 1. Standardize the protocol for cell/membrane preparation.2. Use calibrated pipettes and ensure proper mixing.3. Use a temperature-controlled incubator or water bath. |
Functional Assays (e.g., cAMP Assays)
| Issue | Potential Cause | Troubleshooting Steps |
| High Basal cAMP Levels | 1. Constitutive activity of the 5-HT6 receptor.2. Contamination of cell culture.3. High cell density. | 1. This is a known characteristic of some GPCRs. Consider using an inverse agonist to determine the true basal level.2. Check for mycoplasma contamination.3. Optimize cell seeding density. |
| Low or No Response to 5-HT Stimulation | 1. Low receptor expression.2. Inactive 5-HT.3. Problems with the cAMP detection kit. | 1. Use a cell line with higher 5-HT6 receptor expression.2. Prepare fresh 5-HT solutions.3. Check the expiration date and storage of the kit components. Run a positive control for the kit (e.g., forskolin). |
| Inconsistent Antagonist (this compound) Effect | 1. Incorrect concentration of this compound.2. Insufficient pre-incubation time with the antagonist.3. Degradation of this compound. | 1. Perform a full concentration-response curve.2. Optimize the pre-incubation time to allow the antagonist to reach equilibrium with the receptor before adding the agonist.3. Prepare fresh working solutions of this compound from a properly stored stock. |
Data Presentation
This compound Binding Affinity and Selectivity Profile
| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| 5-HT6 | Human | Radioligand Binding | 7.9 - 8.4 | 12 | [5] |
| 5-HT2A | Human | Radioligand Binding | 5.3 | ~5000 | [5] |
| 5-HT2C | Human | Radioligand Binding | 5.7 | ~2000 | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
[3H]this compound Radioligand Binding Parameters
| Tissue/Cell Line | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Recombinant 5-HT6 Receptors | Rat | 6.8 | - | [2][3][4] |
| Recombinant 5-HT6 Receptors | Human | 4.96 | - | [2][3][4] |
| Striatal Membranes | Rat | 11.7 | 175 | [2][4] |
| Striatal Membranes | Porcine | 8.0 | 130 | [2][4] |
Note: Kd is the equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied. Bmax is the maximum number of binding sites.
Experimental Protocols
Protocol 1: Radioligand Binding Assay using [3H]this compound
Objective: To determine the binding affinity of a test compound for the 5-HT6 receptor by competition with [3H]this compound.
Materials:
-
Cell membranes expressing the 5-HT6 receptor
-
[3H]this compound (Radioligand)
-
This compound (Unlabeled, for non-specific binding)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.5% PEI)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the 5-HT6 receptor or from a tissue known to express the receptor.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]this compound (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled this compound (at a high concentration, e.g., 10 µM), 50 µL of [3H]this compound, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [3H]this compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay
Objective: To determine the antagonist effect of this compound on 5-HT-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Serotonin (5-HT)
-
This compound
-
Forskolin (optional, as a positive control and to amplify the signal)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the 5-HT6 receptor-expressing cells into 96-well or 384-well plates at an optimized density and allow them to attach overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 2 hours.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of 5-HT (typically at its EC80) to the wells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a suitable antagonist model to determine the IC50 of this compound.
Mandatory Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a functional cAMP antagonist assay.
References
Interpreting behavioral changes after Ro 04-6790 and Ro 63-0563 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT6 receptor antagonists, Ro 04-6790 and Ro 63-0563.
Frequently Asked Questions (FAQs)
Q1: What are Ro 04-6790 and this compound?
Ro 04-6790 and this compound are potent and selective antagonists of the serotonin 6 (5-HT6) receptor.[1][2][3][4] They are structurally related compounds developed by Hoffmann-La Roche for research purposes.[1] Both compounds exhibit high affinity for rat and human 5-HT6 receptors and are over 100-fold selective for this receptor compared to a wide range of other receptors.[2][5]
Q2: What is the primary mechanism of action for these compounds?
Ro 04-6790 and this compound act as competitive antagonists at the 5-HT6 receptor.[2] The 5-HT6 receptor is positively coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). By blocking the 5-HT6 receptor, these antagonists prevent the downstream signaling cascade initiated by serotonin binding. This includes the modulation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.
Q3: What are the expected behavioral changes in rodents after administration of Ro 04-6790 or this compound?
Administration of Ro 04-6790 in rats has been shown to induce a characteristic behavioral syndrome consisting of stretching, yawning, and chewing.[2][6][7][8] This is often accompanied by a dose-dependent reduction in locomotor activity.[6][7] Additionally, these antagonists have been investigated for their potential cognitive-enhancing (nootropic) effects, such as improving memory in various behavioral tasks.[1][9]
Q4: How do these antagonists affect different neurotransmitter systems?
Blockade of 5-HT6 receptors by these antagonists can indirectly modulate other neurotransmitter systems. Notably, it has been shown to increase cholinergic neurotransmission in the central nervous system.[6][7] This is evidenced by the reversal of scopolamine-induced cognitive deficits and the inhibition of stretching behavior by muscarinic antagonists.[6][7][10] There is also evidence suggesting an interaction with the glutamatergic system.[11][12]
Troubleshooting Guides
Issue 1: Difficulty dissolving the compound.
-
Question: I am having trouble dissolving Ro 04-6790 for my experiments. What is the recommended solvent and procedure?
-
Answer: Ro 04-6790 hydrochloride hydrate is soluble in water at approximately 5 mg/mL and in DMSO at about 15 mg/mL.[13] For aqueous solutions, it is recommended to not store them for more than one day.[13] When preparing solutions, it is good practice to purge the solvent with an inert gas. If you continue to experience solubility issues, gentle warming and vortexing may aid in dissolution. Always prepare fresh solutions for optimal results.
Issue 2: Unexpected or inconsistent behavioral effects.
-
Question: The behavioral responses in my study are highly variable or not what I expected. What could be the cause?
-
Answer: Inconsistent behavioral effects can arise from several factors:
-
Dose-Response Relationship: The effects of Ro 04-6790 can be dose-dependent. For instance, a dose-dependent reduction in locomotor activity has been observed.[6][7] Ensure you have conducted a proper dose-response study to identify the optimal dose for your desired effect.
-
Time Course of Action: The behavioral syndrome of stretching, yawning, and chewing is most pronounced between 30 and 90 minutes following intraperitoneal (i.p.) administration of Ro 04-6790.[6][7] Your observation window should align with the peak effects of the compound.
-
Animal Strain and Species: Behavioral responses to 5-HT6 antagonists can vary between different rodent strains and species. It is important to consider the specific strain used in your study and compare it to the existing literature.
-
Habituation: Proper habituation of the animals to the testing environment is crucial to minimize stress-induced behavioral changes that could confound the effects of the drug.
-
Issue 3: Lack of effect in cognitive tasks.
-
Question: I am not observing the reported cognitive-enhancing effects of Ro 04-6790 in my novel object recognition task. Why might this be?
-
Answer: The cognitive-enhancing effects of 5-HT6 antagonists can be subtle and dependent on the experimental paradigm.
-
Baseline Performance: If your animals already exhibit high baseline performance in the cognitive task, it may be difficult to observe further enhancement. Consider using a model with a cognitive deficit, such as scopolamine-induced amnesia, where Ro 04-6790 has been shown to reverse the deficit.[10]
-
Task Parameters: The specific parameters of your behavioral task, such as the duration of the habituation and testing phases, the inter-trial interval, and the nature of the objects used, can all influence the outcome.[3][14][15] Ensure your protocol is optimized to detect changes in cognitive performance.
-
Drug Administration Timing: The timing of drug administration relative to the different phases of the cognitive task (e.g., acquisition, consolidation, retrieval) is critical. The effects of Ro 04-6790 may be more pronounced when administered during specific memory phases.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Antagonism
| Compound | Receptor | Species | Binding Affinity (pKi) | Functional Antagonism (pA2) |
| Ro 04-6790 | 5-HT6 | Rat | 7.35 ± 0.04 | 6.75 ± 0.07 |
| 5-HT6 | Human | 7.26 ± 0.06 | ||
| This compound | 5-HT6 | Rat | 7.83 ± 0.01 | 7.10 ± 0.09 |
| 5-HT6 | Human | 7.91 ± 0.02 |
Data compiled from Sleight et al., 1998.[2]
Table 2: Dose-Dependent Effects of Ro 04-6790 on Stretching Behavior in Rats
| Dose (mg/kg, i.p.) | Mean Number of Stretches (± SEM) |
| Saline | 2.1 ± 0.5 |
| 3 | 5.8 ± 1.1 |
| 10 | 10.5 ± 1.5 |
| 30 | 14.2 ± 1.8 |
*p < 0.05 compared to saline-treated rats. Data adapted from Bentley et al., 1999.[6]
Experimental Protocols
Stretching Behavior Assessment in Rats
-
Animals: Male Sprague Dawley rats (230-300 g) are individually housed with ad libitum access to food and water.
-
Habituation: Prior to the experiment, rats are habituated to the observation cages (e.g., clear Perspex cages) for a designated period (e.g., 60 minutes) for at least two consecutive days.
-
Drug Administration: Ro 04-6790 or vehicle is administered via intraperitoneal (i.p.) injection.
-
Observation: Immediately following injection, rats are returned to their observation cages. The observation period typically begins 30 minutes post-injection and lasts for 60 minutes.
-
Data Collection: An observer, blind to the treatment conditions, records the number of stretches, yawns, and chewing behaviors. A "stretch" is defined as a full extension of the body and limbs.
Novel Object Recognition (NOR) Test in Rats
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material for easy cleaning. A variety of objects that are of similar size but differ in shape and texture should be available.
-
Habituation: On two consecutive days prior to testing, each rat is allowed to freely explore the empty arena for 5-10 minutes.
-
Familiarization Phase (Trial 1): On the test day, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory or 24 hours for long-term memory).
-
Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3-5 minutes).
-
Drug Administration: Ro 04-6790 or vehicle is typically administered before the familiarization phase or immediately after, depending on whether the effect on acquisition or consolidation is being studied.
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for the Novel Object Recognition Test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 5. Investigation of stretching behaviour induced by the selective 5-HT6 receptor antagonist, Ro 04-6790, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of stretching behaviour induced by the selective 5-HT6 receptor antagonist, Ro 04-6790, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Reversal of a cholinergic-induced deficit in a rodent model of recognition memory by the selective 5-HT6 receptor antagonist, Ro 04-6790 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of Ro 63-0563's moderate affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 63-0563, a selective 5-HT6 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges related to its use, particularly concerning its binding affinity and in vivo applications.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Variability in Radioligand Binding Assay Results
-
Question: We are observing inconsistent Kd and Bmax values in our [3H]this compound radioligand binding assays. What could be the cause, and how can we improve reproducibility?
-
Answer: Variability in radioligand binding assays can stem from several factors. Firstly, ensure the integrity and purity of your [3H]this compound stock. Secondly, inconsistencies in membrane preparation can significantly impact results. It is crucial to maintain a standardized protocol for tissue homogenization and membrane isolation. Additionally, assay conditions such as incubation time, temperature, and buffer composition must be strictly controlled. For instance, it has been shown that specific binding of [3H]this compound to recombinant 5-HT6 receptors is optimal at room temperature with an incubation time of 80 minutes.[1] Finally, ensure that the concentration of the competing ligand for non-specific binding determination (e.g., 10 µM methiothepin) is sufficient to fully displace specific binding.[1][2]
Issue 2: Low In Vivo Efficacy Despite In Vitro Potency
-
Question: this compound shows high affinity for the 5-HT6 receptor in our in vitro assays, but we are not observing the expected pharmacological effects in our animal models. Why might this be?
-
Answer: A significant limitation of this compound is its poor penetration of the blood-brain barrier (BBB).[3][4] This means that even at systemic doses that are effective in vitro, the concentration of the compound reaching the central nervous system (CNS) may be insufficient to elicit a significant response. To address this, you could consider direct administration into the CNS (e.g., intracerebroventricular injection) if your experimental design allows. Alternatively, exploring analogs of this compound with improved pharmacokinetic properties, such as increased lipophilicity, may be necessary for in vivo studies requiring systemic administration.
Issue 3: "Moderate" vs. "High" Affinity Classification
-
Question: Some sources refer to this compound as having "moderate" affinity, while others classify it as a "high-affinity" antagonist. Which is correct?
-
Answer: The classification of this compound's affinity can be context-dependent. With reported Kd values in the low nanomolar range (e.g., 4.96 nM for human 5-HT6 receptors and 6.8 nM for rat receptors), it is generally considered a high-affinity ligand.[2] However, in the context of developing next-generation therapeutics or research tools, where sub-nanomolar or even picomolar affinities are often sought, its affinity might be considered more moderate. For most research applications, this compound's affinity is sufficient for potent and selective antagonism of the 5-HT6 receptor in vitro.
Issue 4: Improving the Binding Affinity of this compound
-
Question: For our specific application, we require a ligand with higher affinity than this compound. Are there known structural modifications that can enhance binding to the 5-HT6 receptor?
-
Answer: Yes, structure-activity relationship (SAR) studies on this compound and related compounds have identified modifications that can improve affinity. For instance, exploration of different arylsulfonyl groups and modifications to the aminopyridine core have been shown to modulate binding affinity. One study found that certain tryptamine analogs with an N1-arylsulfonyl group exhibited a dramatic enhancement in affinity, in some cases over 15 times higher than this compound.[5] Researchers can leverage these SAR insights to design and synthesize novel analogs with enhanced potency.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to facilitate comparison.
Table 1: Binding Affinity of this compound for 5-HT6 Receptors
| Species/Receptor Source | Radioligand | Parameter | Value |
| Human (recombinant, HeLa cells) | [3H]this compound | Kd | 4.96 nM[2] |
| Rat (recombinant, HEK 293 cells) | [3H]this compound | Kd | 6.8 nM[2] |
| Human (recombinant) | Not specified | pKi | 7.91[5] |
| Rat (recombinant) | Not specified | pKi | 7.83[5] |
| Porcine (striatal membranes) | [3H]this compound | Kd | 8.0 nM |
| Rat (striatal membranes) | [3H]this compound | Kd | 11.7 nM |
Table 2: Comparative Affinity of Selected 5-HT6 Receptor Antagonists
| Compound | Ki (nM) | Selectivity over other 5-HT receptors |
| This compound | 12[3] | >100-fold[2] |
| Ro 04-6790 | 55[3] | >100-fold |
| SB-271046 | 1.2[3] | ~50-fold[4] |
| SB-399885 | Not Specified | ~200-fold[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: [3H]this compound Radioligand Binding Assay (Saturation Assay)
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the 5-HT6 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay like BCA).
-
-
Binding Assay:
-
Prepare a series of dilutions of [3H]this compound in the assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[6] A typical concentration range would be 0.1 to 40 nM.
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 25 µg protein) to each well.
-
For total binding, add the different concentrations of [3H]this compound.
-
For non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM methiothepin) in addition to the [3H]this compound.
-
Incubate the plate at room temperature for 60-80 minutes to reach equilibrium.[1][6]
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the [3H]this compound concentration.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
Signaling Pathway of the 5-HT6 Receptor
Caption: 5-HT6 receptor signaling cascade.
Experimental Workflow: Improving Ligand Affinity
Caption: Iterative workflow for enhancing ligand affinity.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. OBM Neurobiology | Unraveling the Involvement of Serotonergic 5-Hydroxytryptamine Receptor-6 Activation in Chronic Pain: A Narrative Review [lidsen.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [3H]Ro 63-0563 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [3H]Ro 63-0563 in radioligand binding assays. It offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and what is its primary target?
A1: [3H]this compound is a high-affinity and selective radioligand antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] It has been characterized as having over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors and binding sites.[1][2]
Q2: What is the typical binding affinity (Kd) of [3H]this compound?
A2: The equilibrium dissociation constant (Kd) for [3H]this compound binding to the 5-HT6 receptor is in the low nanomolar range. Reported values vary depending on the tissue or cell line used. For example, the Kd has been reported as 6.8 nM for recombinant rat 5-HT6 receptors and 4.96 nM for human 5-HT6 receptors.[1][2][3] In native tissues, the Kd has been measured at 11.7 nM in rat striatal membranes and 8.0 nM in porcine striatal membranes.[1][2][3]
Q3: How is non-specific binding typically defined in a [3H]this compound assay?
A3: Non-specific binding in [3H]this compound assays is commonly determined by measuring the binding in the presence of a high concentration of a non-radiolabeled ligand that also binds to the 5-HT6 receptor. A frequently used compound for this purpose is 10 µM methiothepin.[1][3]
Q4: What is the mechanism of action of the 5-HT6 receptor?
A4: The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase.[4][5] Activation of the 5-HT6 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA).[4][5] This signaling pathway can influence the activity of other downstream effectors, including the extracellular signal-regulated kinase (ERK).[4][5]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can significantly reduce the signal-to-noise ratio in a radioligand binding assay, making it difficult to obtain reliable data. Ideally, non-specific binding should be less than 50% of the total binding.[6][7] The following guide addresses potential causes of high NSB in [3H]this compound assays and provides targeted solutions.
Issue: My non-specific binding is greater than 50% of the total binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a lower concentration of [3H]this compound. A good starting point is a concentration at or below the Kd value.[6] |
| Verify the radiochemical purity of the radioligand. Impurities can contribute to high NSB. Ensure the purity is greater than 90%.[6][8] | |
| Consider the hydrophobicity of the radioligand. While inherent to the molecule, be aware that hydrophobic ligands can exhibit higher NSB.[6][8] | |
| Tissue/Cell Preparation | Reduce the amount of membrane protein. A typical range for receptor assays is 100-500 µg of membrane protein per tube.[6] Titrate the membrane concentration to find the optimal balance between specific signal and NSB. |
| Ensure thorough homogenization and washing of membranes. This helps to remove endogenous ligands and other substances that may interfere with binding.[6] | |
| Assay Conditions | Optimize incubation time and temperature. While ensuring the binding has reached equilibrium, shorter incubation times can sometimes reduce NSB.[6] |
| Modify the assay buffer. The inclusion of Bovine Serum Albumin (BSA) can help to reduce non-specific interactions.[6] | |
| Increase the volume and/or number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand. | |
| Filtration and Apparatus | Pre-soak filters. Soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[6] |
| Test different filter types. Glass fiber filters are common, but the optimal material may vary. |
Experimental Protocols
[3H]this compound Saturation Binding Assay
This protocol is a general guideline and may require optimization for specific tissues or cell lines.
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the bicinchoninic acid (BCA) assay).
-
-
Binding Assay:
-
Prepare assay tubes containing:
-
Total Binding: Assay buffer, a fixed amount of membrane protein (e.g., 100-500 µg), and varying concentrations of [3H]this compound (e.g., 0.1 to 50 nM).
-
Non-Specific Binding: Assay buffer, the same amount of membrane protein, the same varying concentrations of [3H]this compound, and a high concentration of a competing ligand (e.g., 10 µM methiothepin).
-
-
Incubate the tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (determined from kinetic experiments).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
-
Quantitative Data Summary
| Parameter | Recombinant Rat 5-HT6 Receptors | Recombinant Human 5-HT6 Receptors | Rat Striatal Membranes | Porcine Striatal Membranes | Reference |
| Kd | 6.8 nM | 4.96 nM | 11.7 nM | 8.0 nM | [1][2][3] |
| Bmax | Not specified | Not specified | 175 fmol/mg protein | 130 fmol/mg protein | [1][2][3] |
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for a [3H]this compound Binding Assay.
Caption: Troubleshooting Logic for High Non-Specific Binding.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Variability in Ro 63-0563 efficacy across different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the variability in efficacy of the 5-HT6 receptor antagonist, Ro 63-0563, across different animal strains. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition and learning, such as the hippocampus and cortex.[1][2] Blockade of the 5-HT6 receptor by antagonists like this compound is understood to enhance cognitive processes by modulating multiple neurotransmitter systems, including increasing cholinergic and glutamatergic neurotransmission.[3]
Q2: I am not observing the expected cognitive enhancement with this compound in my mouse model. Why might this be?
A significant factor to consider is the species-specific pharmacology of 5-HT6 receptor antagonists. Research has shown that Ro 04-6790, a close structural analog of this compound, does not bind to the mouse 5-HT6 receptor.[4] This suggests that this compound may also have low affinity for the mouse 5-HT6 receptor, leading to a lack of efficacy. Most preclinical studies demonstrating the cognitive-enhancing effects of 5-HT6 receptor antagonists have been conducted in rats.[4]
Q3: Are there known differences in the efficacy of this compound between different rat strains, such as Wistar and Sprague-Dawley?
Q4: What are the typical behavioral paradigms used to assess the efficacy of this compound?
The most common behavioral paradigm used to evaluate the cognitive-enhancing effects of 5-HT6 receptor antagonists is the Novel Object Recognition (NOR) test.[3][10][11] This test assesses an animal's ability to recognize a novel object in a familiar environment, which is a measure of recognition memory. Other paradigms that have been used include the Morris water maze and contextual fear conditioning.[1][4]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in this compound efficacy.
When encountering variability in the efficacy of this compound, a systematic approach to troubleshooting is recommended. The following guide addresses potential sources of variability.
Species and Strain Considerations
-
Mouse vs. Rat: As highlighted in the FAQs, there is strong evidence for significant species-dependent differences in the binding of this compound analogs to the 5-HT6 receptor. If you are using a mouse model and not observing an effect, consider that the compound may not be engaging the target. Recommendation: Whenever possible, use a rat model for studying the in vivo effects of this compound.
-
Rat Strain: If you are using a rat model and observing variability, consider the strain. Wistar and Sprague-Dawley rats, while both common, have known behavioral and physiological differences.[5][6][7]
-
Baseline Cognitive Performance: Strains may differ in their baseline performance in cognitive tasks.[9] A strain with very high baseline performance may exhibit a "ceiling effect," making it difficult to detect further cognitive enhancement. Conversely, a strain with lower baseline performance may be more sensitive to the pro-cognitive effects of this compound.
-
Anxiety and Locomotor Activity: Differences in anxiety levels and spontaneous locomotor activity can confound the results of cognitive tests.[8] For example, a highly anxious strain may explore objects less in the NOR test, regardless of cognitive function.
-
Metabolism and Pharmacokinetics: Although not specifically documented for this compound, different rat strains can have variations in drug metabolism, which could affect the bioavailability and duration of action of the compound.
-
Recommendation:
-
Clearly report the specific strain, sex, and age of the animals used in your experiments.
-
If you are switching between strains, or if your results differ from published studies, consider conducting a small pilot study to establish baseline behavioral characteristics and dose-response for the new strain.
-
When comparing your data to the literature, be mindful of the strain used in the cited studies.
Experimental Protocol Adherence
The Novel Object Recognition (NOR) test is sensitive to subtle variations in protocol.
-
Habituation: Insufficient habituation to the testing arena can lead to anxiety-related behaviors that interfere with object exploration.
-
Object Selection: Objects should be of similar size, complexity, and material, and should not have intrinsic rewarding or aversive properties.
-
Inter-trial Interval (ITI): The length of the ITI between the familiarization and choice trials is critical. A short ITI may not be sufficient to see a memory deficit in control animals, while a very long ITI may be too challenging for the drug to overcome.
-
Handling and Experimenter Bias: Consistent and gentle handling of the animals is crucial. Blinding the experimenter to the treatment groups during behavioral scoring is essential to prevent bias.
Recommendation:
-
Follow a standardized and well-validated NOR protocol.
-
Ensure all experimental conditions (lighting, noise levels, time of day for testing) are kept consistent.
Quantitative Data Summary
Due to the lack of direct comparative studies on this compound efficacy across different animal strains, a quantitative data table for this specific compound cannot be provided. However, the table below summarizes key binding affinity data for this compound, which is a prerequisite for its efficacy.
| Species | Receptor | Ligand | Parameter | Value | Reference |
| Rat | 5-HT6 | This compound | pKi | 7.83 | --INVALID-LINK-- |
| Human | 5-HT6 | This compound | pKi | 7.91 | --INVALID-LINK-- |
| Human | 5-HT6 | This compound | pA2 | 7.10 | --INVALID-LINK-- |
pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value indicates a higher affinity. pA2 is a measure of the potency of a competitive antagonist.
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This protocol is a standard method for assessing recognition memory.
1. Apparatus:
-
A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material that is easy to clean.
-
A set of objects that are of similar size but different in shape and texture. The objects should be heavy enough that the rats cannot displace them.
2. Procedure:
-
Habituation (Day 1): Place each rat individually in the empty arena for 5-10 minutes to allow for familiarization with the environment.
-
Familiarization Trial (Day 2): Place two identical objects (A and A) in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 5 minutes). The time spent exploring each object (defined as the nose being within 2 cm of the object and oriented toward it) is recorded.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Choice Trial (Day 2): Replace one of the familiar objects with a novel object (B). Place the rat back in the arena and record the time spent exploring the familiar object (A) and the novel object (B) for a set period (e.g., 5 minutes).
3. Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the rat spent more time exploring the novel object, suggesting it remembers the familiar object.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Simplified signaling pathway of the 5-HT6 receptor and its antagonism by this compound.
Experimental Workflow for Novel Object Recognition (NOR) Test
Caption: Standard experimental workflow for the Novel Object Recognition (NOR) test.
Troubleshooting Logic for this compound Efficacy
Caption: A logical workflow for troubleshooting inconsistent efficacy of this compound.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strain differences in coping behaviour, novelty seeking behaviour, and susceptibility to socially conditioned fear: a comparison between Wistar and Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Social play behavior, ultrasonic vocalizations and their modulation by morphine and amphetamine in Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strain comparisons in inhibitory discrimination learning and novel object recognition procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of spatial learning in the partially baited radial-arm maze task between commonly used rat strains: Wistar, Spargue-Dawley, Long-Evans, and outcrossed Wistar/Sprague-Dawley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ro 63-0563 and Ro 04-6790: Potency and Selectivity at the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used research compounds, Ro 63-0563 and Ro 04-6790, focusing on their selectivity and potency as antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information presented is compiled from key in vitro studies to assist researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Ro 04-6790 |
| Primary Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Potency | Higher affinity for both rat and human 5-HT6 receptors. | Potent, but with slightly lower affinity than this compound. |
| Selectivity | Highly selective; tested against a panel of 69 other receptors with over 100-fold selectivity.[1][2] | Highly selective; tested against a panel of 23 other receptors with over 100-fold selectivity.[1][2] |
| Functional Activity | Competitive antagonist with no agonist or inverse agonist activity observed. | Competitive antagonist with no agonist or inverse agonist activity observed. |
Data Presentation: Potency and Affinity
The following tables summarize the quantitative data on the potency and affinity of this compound and Ro 04-6790 at the 5-HT6 receptor, as determined by radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity (pKi) [1][2]
The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Compound | Rat 5-HT6 Receptor (pKi ± s.e.mean) | Human 5-HT6 Receptor (pKi ± s.e.mean) |
| This compound | 7.83 ± 0.01 | 7.91 ± 0.02 |
| Ro 04-6790 | 7.35 ± 0.04 | 7.26 ± 0.06 |
Data from Sleight et al., 1998.
Table 2: Functional Antagonist Potency (pA2) [1][2]
The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
| Compound | Human 5-HT6 Receptor (pA2 ± s.e.mean) |
| This compound | 7.10 ± 0.09 |
| Ro 04-6790 | 6.75 ± 0.07 |
Data from Sleight et al., 1998, determined in HeLa cells stably expressing the human 5-HT6 receptor.
Selectivity Profile
Both this compound and Ro 04-6790 exhibit high selectivity for the 5-HT6 receptor.[1][2] this compound was found to be over 100-fold selective when screened against a panel of 69 other receptor binding sites.[1][2] Similarly, Ro 04-6790 demonstrated over 100-fold selectivity against 23 other receptor binding sites.[1][2] While the specific binding affinities for this extensive list of off-target receptors are not detailed in the primary literature, the high degree of selectivity underscores their utility as specific pharmacological tools for studying the 5-HT6 receptor.
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and functional cAMP accumulation assays. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound and Ro 04-6790 at the 5-HT6 receptor.
Materials:
-
Membranes from cells stably expressing either rat or human 5-HT6 receptors.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).
-
Test compounds: this compound and Ro 04-6790.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the 5-HT6 receptor are incubated with a fixed concentration of [3H]-LSD.
-
Increasing concentrations of the unlabeled test compounds (this compound or Ro 04-6790) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay determines the ability of a compound to act as an agonist, antagonist, or inverse agonist by measuring its effect on the second messenger cyclic AMP (cAMP).
Objective: To determine the functional antagonist potency (pA2) of this compound and Ro 04-6790.
Materials:
-
HeLa cells stably expressing the human 5-HT6 receptor.
-
5-HT (serotonin) as the agonist.
-
Test compounds: this compound and Ro 04-6790.
-
Cell culture medium.
-
cAMP assay kit.
Procedure:
-
HeLa cells expressing the human 5-HT6 receptor are cultured in appropriate plates.
-
The cells are pre-incubated with increasing concentrations of the test antagonist (this compound or Ro 04-6790).
-
A fixed concentration of the agonist (5-HT) is then added to stimulate the 5-HT6 receptors.
-
The cells are incubated to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a suitable cAMP assay kit (e.g., HTRF, ELISA).
-
The ability of the antagonist to inhibit the 5-HT-induced cAMP accumulation is quantified, and the pA2 value is calculated.
5-HT6 Receptor Signaling Pathway
Both this compound and Ro 04-6790 act by blocking the signaling cascade initiated by the activation of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.
Activation of the 5-HT6 receptor by its endogenous ligand, serotonin (5-HT), leads to the activation of adenylyl cyclase through the Gs protein. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. Increased levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression. This compound and Ro 04-6790, as competitive antagonists, prevent the binding of 5-HT to the receptor, thereby inhibiting this entire signaling cascade.
Conclusion
Both this compound and Ro 04-6790 are potent and highly selective antagonists of the 5-HT6 receptor. This compound demonstrates a slightly higher affinity and potency compared to Ro 04-6790. The choice between these two compounds may depend on the specific requirements of the experiment, such as the desired level of potency and the species being studied. Both compounds serve as valuable tools for investigating the physiological and pathological roles of the 5-HT6 receptor.
References
A Comparative Analysis of Ro 63-0563 and SB-271046 in the Reversal of Cognitive Deficits
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics to combat cognitive decline in neurodegenerative and psychiatric disorders has led to a significant focus on the serotonin 6 (5-HT6) receptor. As a predominantly central nervous system-expressed Gs-coupled protein, its blockade has been shown to modulate multiple neurotransmitter systems, offering a promising avenue for cognitive enhancement.[1] This guide provides a detailed comparison of two prominent selective 5-HT6 receptor antagonists, Ro 63-0563 and SB-271046, summarizing their pharmacological profiles and efficacy in preclinical models of cognitive impairment.
Pharmacological Profile: A Head-to-Head Comparison
Both this compound and SB-271046 are potent and selective antagonists of the 5-HT6 receptor. However, they exhibit key differences in their binding affinities and, critically, their ability to penetrate the blood-brain barrier (BBB).
| Parameter | This compound | SB-271046 | Reference |
| Binding Affinity (pKi) | 7.83 (rat), 7.91 (human) | 8.92 - 9.09 (human), 9.02 (rat) | [2] |
| Selectivity | >100-fold over 69 other receptors | >200-fold over 55 other receptors | [2] |
| Blood-Brain Barrier Permeability | Limited (<1%) | Moderate (~5-15% brain:plasma ratio) | [2][3] |
Key Insight: While both compounds demonstrate high selectivity for the 5-HT6 receptor, SB-271046 possesses a significantly higher binding affinity and superior brain penetrance compared to this compound. This difference in pharmacokinetic properties is a critical consideration for in vivo efficacy.
Efficacy in Preclinical Models of Cognitive Deficits
The cognitive-enhancing properties of this compound and SB-271046 have been evaluated in various rodent models of cognitive impairment, most notably the Morris Water Maze (MWM) for spatial learning and memory, and the Novel Object Recognition (NOR) task for recognition memory. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis relies on findings from studies employing similar experimental paradigms.
Morris Water Maze (MWM)
The MWM test assesses an animal's ability to learn and remember the location of a hidden platform in a pool of water, a task dependent on hippocampal function.
| Study Parameter | This compound (and its analogue Ro 04-6790) | SB-271046 | Reference |
| Animal Model | Rats with scopolamine-induced deficits | Aged rats; rats with scopolamine- or MK-801-induced deficits | [4][5] |
| Dosing Regimen | Acute administration | Acute and subchronic administration (10 mg/kg) | [5] |
| Observed Effects | Improved retention of the MWM task; reversal of scopolamine-induced deficits. | Subchronic treatment improved acquisition; acute treatment improved retention. Did not reverse scopolamine-induced deficits alone but did in combination with galanthamine. Reversed MK-801-induced deficits. | [4][5][6] |
Novel Object Recognition (NOR)
The NOR task evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
| Study Parameter | This compound (and its analogue Ro 04-6790) | SB-271046 | Reference |
| Animal Model | Rats with scopolamine-induced deficits | Aged mice; rats with scopolamine-induced deficits | [7] |
| Dosing Regimen | Acute administration | Acute and chronic administration | [7] |
| Observed Effects | Reversed scopolamine-induced deficits in recognition memory. | Reversed age-related deficits in recognition memory; reversed scopolamine-induced deficits. | [7] |
Summary of Efficacy: Both compounds have demonstrated pro-cognitive effects in preclinical models. However, the differing results in the MWM with scopolamine-induced deficits suggest potential nuances in their mechanisms or a greater reliance on specific experimental conditions for observing efficacy. The superior brain penetration of SB-271046 may contribute to its broader range of observed effects in various models.
Signaling Pathways and Mechanism of Action
Antagonism of the 5-HT6 receptor is believed to enhance cognitive function through the modulation of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways.[1] A key downstream signaling pathway implicated in the cognitive-enhancing effects of 5-HT6 antagonists involves the phosphorylation of extracellular signal-regulated kinase (ERK). Studies with SB-271046 have shown that its administration during MWM training leads to a significant increase in phosphorylated ERK1/2 (pERK1/2) levels in the hippocampus, suggesting this pathway is crucial for its pro-cognitive effects.[6][8]
Caption: 5-HT6 Receptor Signaling Pathway in Cognitive Enhancement.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for the Morris Water Maze and Novel Object Recognition tasks as described in the literature for evaluating 5-HT6 receptor antagonists.
Morris Water Maze Protocol
Caption: Generalized workflow for the Morris Water Maze experiment.
Detailed Steps:
-
Apparatus: A circular tank (1.5-2m in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.[9][10]
-
Habituation (Day 1): Animals are trained to find a visible platform to acclimatize them to the experimental setup.
-
Acquisition Training (Days 2-5): The platform is hidden in a constant location. Animals are subjected to multiple trials per day from different starting positions. The latency to find the platform and the path taken are recorded.[11]
-
Drug Administration: The test compound (this compound or SB-271046) or vehicle is administered at a specified time before the trials (e.g., 30 minutes intraperitoneally).[5]
-
Probe Trial (Day 6): The platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[9]
Novel Object Recognition Protocol
Caption: Generalized workflow for the Novel Object Recognition task.
Detailed Steps:
-
Apparatus: A simple open-field box is used. A variety of objects that are heavy enough not to be displaced by the animal are required.
-
Habituation (Day 1): Each animal is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) to reduce novelty-induced stress.[12]
-
Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes).[13][14]
-
Drug Administration: The test compound or vehicle is administered before the familiarization phase. In studies of memory consolidation, the drug is given immediately after this phase.
-
Test Phase (Trial 2): After a specific retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring each object is recorded. A discrimination index (time with novel object / total exploration time) is calculated to assess recognition memory.[15][16]
Conclusion
Both this compound and SB-271046 are valuable research tools for investigating the role of the 5-HT6 receptor in cognition. While both demonstrate efficacy in preclinical models, SB-271046's superior pharmacokinetic profile, particularly its enhanced brain penetration, may offer an advantage for in vivo studies and further therapeutic development. The choice between these compounds for future research will depend on the specific experimental question, with this compound remaining a useful tool for in vitro characterization and SB-271046 being more suitable for in vivo behavioral and mechanistic studies. Further direct comparative studies are warranted to fully elucidate their relative potential in reversing cognitive deficits.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition in the rat (NOR) - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Antagonistic Profile of Ro 63-0563 at the 5-HT6 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-HT6 receptor antagonist, Ro 63-0563, with other notable antagonists, SB-271046 and SB-399885. The information presented herein is supported by experimental data to objectively evaluate its performance and validate its antagonistic activity.
Comparative Analysis of 5-HT6 Receptor Antagonists
The antagonistic activity of this compound at the 5-HT6 receptor has been evaluated through various in vitro studies. Its performance, in terms of binding affinity and functional potency, is comparable to other well-characterized 5-HT6 antagonists.
Binding Affinity
Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. The table below summarizes the binding affinities (pKi) of this compound, SB-271046, and SB-399885 for human and rat 5-HT6 receptors. A higher pKi value indicates a stronger binding affinity.
| Compound | Human 5-HT6 Receptor (pKi) | Rat 5-HT6 Receptor (pKi) |
| This compound | 7.91[1][2] | 7.83[1][2] |
| SB-271046 | 8.81 - 9.09[3][4][5] | 9.02[4][5] |
| SB-399885 | 9.11[6][7] | 8.81[6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Values are often presented as a range from multiple studies.
Functional Potency
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Functional Potency (pA2) at Human 5-HT6 Receptor |
| This compound | 7.10[2] |
| SB-271046 | 8.71[3][4][5] |
| SB-399885 | 7.85[7] |
Selectivity Profile
Selectivity is a critical parameter for a drug candidate, indicating its specificity for the target receptor over other receptors. High selectivity minimizes off-target effects. This compound demonstrates high selectivity for the 5-HT6 receptor.
| Compound | Selectivity |
| This compound | >100-fold selective for 5-HT6 over 69 other receptors[2][8] |
| SB-271046 | >200-fold selective for 5-HT6 over 55 other receptors, binding sites, and ion channels[3][4][5] |
| SB-399885 | >200-fold selective for 5-HT6 over all other receptors, ion channels, and enzymes tested[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay Protocol
This protocol outlines the determination of the binding affinity of a test compound (e.g., this compound) for the 5-HT6 receptor using a competitive binding assay with a radiolabeled ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Ro 04-6790 and this compound: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB399885 - Immunomart [immunomart.com]
- 7. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ro 63-0563: A Highly Selective 5-HT6 Receptor Antagonist with Negligible Cross-Reactivity to Other Serotonin Subtypes
For researchers, scientists, and drug development professionals, Ro 63-0563 stands out as a potent and highly selective antagonist for the serotonin 6 (5-HT6) receptor. Extensive in vitro studies demonstrate that this compound exhibits a remarkable selectivity profile, with over 100-fold greater affinity for the 5-HT6 receptor compared to a wide panel of other neurotransmitter receptors, including other serotonin receptor subtypes.
This compound displays high affinity for both rat and human 5-HT6 receptors, with reported pKi values of 7.83 and 7.91, respectively.[1] This high affinity, coupled with its exceptional selectivity, makes it an invaluable tool for investigating the physiological and pathological roles of the 5-HT6 receptor. Functional studies have confirmed that this compound acts as a competitive antagonist, effectively blocking the signaling cascade initiated by serotonin at the 5-HT6 receptor, without demonstrating any agonist or inverse agonist activity.[1]
Comparative Binding Affinity Profile
While specific binding affinity (Ki) values for this compound across a comprehensive panel of all serotonin receptor subtypes are not consistently published in a single source, the available data strongly underscores its selectivity for the 5-HT6 receptor. The primary literature emphasizes its "over 100-fold selectivity" against 69 other receptor binding sites, which include other 5-HT receptor subtypes.[1] This indicates that at concentrations where this compound effectively blocks the 5-HT6 receptor, it is unlikely to have significant off-target effects at other serotonin receptors.
| Receptor Subtype | This compound Binding Affinity (pKi) | Species | Reference |
| 5-HT6 | 7.83 ± 0.01 | Rat | [1] |
| 5-HT6 | 7.91 ± 0.02 | Human | [1] |
| Other 5-HT Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, 5-HT7) | >100-fold lower affinity than for 5-HT6 | Various | [1] |
Note: The table highlights the potent and specific binding to the 5-HT6 receptor. The cross-reactivity data for other 5-HT subtypes is presented qualitatively based on the consistent reports of high selectivity.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involved standard and rigorous pharmacological assays.
Radioligand Binding Assays
The binding affinity of this compound for the 5-HT6 receptor was determined using competitive radioligand binding assays.[1]
-
Receptor Source: Membranes from HeLa cells stably expressing the recombinant human 5-HT6 receptor or from rat brain tissue.
-
Radioligand: [3H]-LSD was used as the radioligand to label the 5-HT6 receptors.
-
Procedure: A fixed concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Detection: The amount of radioligand bound to the receptor was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value.
Functional Antagonism Assays (cAMP Accumulation)
The antagonist properties of this compound at the 5-HT6 receptor were assessed by measuring its ability to block serotonin-induced cyclic adenosine monophosphate (cAMP) accumulation.[1]
-
Cell Line: HeLa cells stably expressing the human 5-HT6 receptor were used.
-
Stimulation: The cells were stimulated with serotonin (5-HT) to induce an increase in intracellular cAMP levels, a hallmark of 5-HT6 receptor activation.
-
Inhibition: To test for antagonist activity, cells were pre-incubated with varying concentrations of this compound before the addition of serotonin.
-
Measurement: The intracellular levels of cAMP were quantified using a commercially available assay kit.
-
Data Analysis: The ability of this compound to shift the concentration-response curve of serotonin to the right was used to determine its antagonist potency, expressed as a pA2 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT6 receptor and the general workflow of the competitive binding assay used to characterize this compound.
Caption: 5-HT6 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow of the Radioligand Competitive Binding Assay.
References
A Comparative Analysis of Ro 63-0563 with Newer 5-HT6 Antagonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the seminal 5-HT6 receptor antagonist, Ro 63-0563, with a selection of newer antagonists that have since emerged in the field of neuropharmacology. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance metrics, experimental methodologies, and relevant signaling pathways to inform future research and development.
Introduction to 5-HT6 Receptor Antagonism
The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has garnered significant attention as a therapeutic target for cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, leading to pro-cognitive effects. This compound was one of the first selective antagonists developed, paving the way for the discovery of a new class of therapeutic agents. This guide will compare this compound with newer, clinically investigated 5-HT6 antagonists: Idalopirdine (Lu AE58054), Intepirdine (RVT-101), SB-271046, Masupirdine (SUVN-502), and Cerlapirdine (SAM-531).
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and its successors, providing a clear comparison of their in vitro and in vivo properties.
Table 1: Comparative Binding Affinity and Functional Activity
| Compound | Human 5-HT6 Ki (nM) | Human 5-HT6 pKi | Functional Antagonism (pA2) | Notes |
| This compound | ~1.2 - 14.8 | 7.83 - 7.91 | - | Potent and selective antagonist.[1] |
| Idalopirdine | 0.83 | - | - | High affinity and selective.[2] |
| Intepirdine | - | 9.63 | - | Highly selective 5-HT6 receptor antagonist. |
| SB-271046 | ~1.2 | 8.92 - 9.09 | 8.71 | Potent, selective, and orally active.[3] |
| Masupirdine | 2.04 | - | - | Potent, selective, and brain-penetrating.[4] |
| Cerlapirdine | - | - | - | Selective and potent full antagonist.[5] |
Table 2: Selectivity Profile
| Compound | Selectivity for 5-HT6 vs. other 5-HT receptors | Selectivity for 5-HT6 vs. other non-5-HT receptors |
| This compound | >100-fold | High |
| Idalopirdine | High | High |
| Intepirdine | >100-fold | High |
| SB-271046 | >200-fold | High (over 55 other receptors, binding sites, and ion channels)[3] |
| Masupirdine | High | High |
| Cerlapirdine | High | Affinity for 5-HT7 and 5-HT2B receptors.[6] |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Oral Bioavailability | Half-life (t1/2) | Brain Penetration |
| This compound | Low | - | Limited |
| Idalopirdine | - | - | Good |
| Intepirdine | - | - | Good |
| SB-271046 | Good | ~4 hours (rat) | Modest |
| Masupirdine | Good | - | Good |
| Cerlapirdine | - | - | Good |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay (Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Membrane preparation from these cells.
-
Radioligand: [3H]-LSD or [125I]-SB-258585.
-
Test compounds (e.g., this compound, newer antagonists).
-
Non-specific binding control: 10 µM Methiothepin or unlabeled 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT6 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of test compound at various concentrations or buffer for total binding.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional antagonist activity (pA2) of a test compound at the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
Cell culture medium.
-
5-HT (serotonin) as the agonist.
-
Test compounds (e.g., this compound, newer antagonists).
-
Forskolin (optional, to amplify the cAMP signal).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the HEK293-5-HT6 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compounds at various concentrations in assay buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5-HT at a range of concentrations to the wells (in the presence of the antagonist). For Gs-coupled receptors like 5-HT6, this will stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves for 5-HT in the absence and presence of different concentrations of the antagonist. Determine the EC50 values for 5-HT in each condition. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log[antagonist concentration]. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Mandatory Visualizations
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP. However, it can also engage in non-canonical signaling cascades.
Caption: 5-HT6 receptor signaling pathways.
Experimental Workflow: Radioligand Displacement Assay
The following diagram illustrates a typical workflow for a radioligand displacement assay to determine the binding affinity of novel 5-HT6 antagonists.
Caption: Radioligand displacement assay workflow.
Conclusion
While this compound was a foundational tool in the study of the 5-HT6 receptor, the development of newer antagonists such as Idalopirdine, Intepirdine, SB-271046, Masupirdine, and Cerlapirdine has significantly advanced the field. These newer compounds generally exhibit improved pharmacokinetic profiles, including better brain penetration and oral bioavailability, which are critical for in vivo studies and potential therapeutic applications. Although many of these newer agents have faced challenges in late-stage clinical trials for Alzheimer's disease, they remain invaluable pharmacological tools for elucidating the complex role of the 5-HT6 receptor in cognition and other central nervous system functions. This guide provides a solid foundation for researchers to compare these antagonists and select the most appropriate tool for their specific experimental needs.
References
- 1. US8318725B2 - Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands - Google Patents [patents.google.com]
- 2. Frontiers | The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat [frontiersin.org]
- 3. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ro 63-0563 Demonstrates Potential in Reversing Scopolamine-Induced Memory Impairment: A Comparative Analysis
For Immediate Release
Pioneering research into the 5-HT6 receptor antagonist Ro 63-0563 has shown promising results in preclinical models of memory impairment. This guide provides an in-depth comparison of this compound's efficacy against other notable 5-HT6 receptor antagonists in reversing cognitive deficits induced by scopolamine, a well-established model for amnesia. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
Scopolamine, a muscarinic cholinergic receptor antagonist, is widely used in preclinical research to induce transient memory deficits, mimicking aspects of cognitive decline observed in neurodegenerative disorders. The blockade of cholinergic pathways by scopolamine provides a robust model to test the efficacy of potential cognitive enhancers. 5-HT6 receptor antagonists have emerged as a promising class of compounds that may improve cognitive function by modulating multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways. This guide focuses on the comparative efficacy of this compound, a potent and selective 5-HT6 receptor antagonist, against other well-characterized antagonists such as Ro 04-6790 and SB-271046, in ameliorating scopolamine-induced memory impairment.
Comparative Efficacy of 5-HT6 Receptor Antagonists
While direct head-to-head comparative studies involving this compound in scopolamine-induced memory impairment models are limited in publicly available literature, its high affinity and selectivity for the 5-HT6 receptor suggest a strong potential for cognitive enhancement.[1][2] To provide a comparative landscape, this guide presents available data on this compound's sibling compound, Ro 04-6790, and another widely studied 5-HT6 antagonist, SB-271046.
Table 1: Comparison of the Efficacy of 5-HT6 Receptor Antagonists in Reversing Scopolamine-Induced Memory Deficits
| Compound | Animal Model | Behavioral Task | Scopolamine Dose | Compound Dose(s) | Key Findings | Reference |
| Ro 04-6790 | Rat | Novel Object Discrimination | 0.5 mg/kg & 1.0 mg/kg, IP | 10 mg/kg, IP | Completely reversed the scopolamine-induced deficit in novel object discrimination. | [3] |
| Ro 04-6790 | Rat | Autoshaping Task | Not specified | Not specified | Reversed scopolamine-induced learning consolidation deficits. | [4] |
| SB-271046 | Rat | Passive Avoidance | 0.8 mg/kg, IP | 3-20 mg/kg, PO | Significantly and dose-dependently reversed scopolamine-induced amnesia. | [5] |
| SB-271046 | Mouse | Working Memory (T-maze) | Not specified | 30 mg/kg | Reversed scopolamine-induced working memory deficits. | [6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Detailed Experimental Protocols
A comprehensive understanding of the experimental design is crucial for the interpretation of efficacy data. Below are detailed methodologies for key experiments cited in this guide.
Scopolamine-Induced Memory Impairment Model
The scopolamine-induced amnesia model is a widely accepted paradigm for screening potential cognitive enhancers.[7]
-
Animal Models: Commonly used models include rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, CD-1).[5][6]
-
Scopolamine Administration: Scopolamine is typically administered intraperitoneally (IP) at doses ranging from 0.5 to 1 mg/kg in rats and mice.[3][5] The timing of administration is critical and is usually 20-30 minutes before the acquisition phase of the behavioral task to induce a memory deficit.
-
Behavioral Assessment: A variety of behavioral tasks are employed to assess different aspects of memory, including:
-
Novel Object Recognition (NOR) Test: This task evaluates recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
-
Passive Avoidance Task: This fear-motivated task assesses learning and memory by measuring the latency of an animal to enter a dark compartment where it previously received a mild foot shock.
-
Morris Water Maze (MWM): This task evaluates spatial learning and memory by requiring an animal to find a hidden platform in a pool of water, using distal cues.
-
Autoshaping Task: This task assesses associative learning by pairing a conditioned stimulus (e.g., a lever) with an unconditioned stimulus (e.g., a food pellet).
-
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound in a scopolamine-induced memory impairment model.
Signaling Pathways
The cognitive-enhancing effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of several neurotransmitter systems. Scopolamine impairs memory by blocking muscarinic acetylcholine receptors, leading to a cholinergic deficit. 5-HT6 receptor antagonists, including this compound, are hypothesized to counteract this deficit by enhancing cholinergic and glutamatergic neurotransmission.
Cholinergic and 5-HT6 Receptor Signaling Interaction
The following diagram illustrates the proposed interaction between the cholinergic system and 5-HT6 receptor signaling in the context of memory.
Conclusion
The available preclinical data strongly suggest that 5-HT6 receptor antagonists are a viable therapeutic strategy for cognitive impairment. While specific in-vivo efficacy data for this compound in scopolamine-induced memory models is not as extensively published as for its counterparts, its potent and selective profile warrants further investigation. The comparative data presented for Ro 04-6790 and SB-271046 provide a valuable benchmark for future studies on this compound. Further research, including direct comparative studies, is necessary to fully elucidate the therapeutic potential of this compound in treating cognitive deficits.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT6 receptor blockade differentially affects scopolamine-induced deficits of working memory, recognition memory and aversive learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Reproducibility of Cognitive Enhancement by 5-HT6 Receptor Antagonists: A Comparative Guide for Researchers
The quest for effective cognitive enhancers has led to the investigation of numerous pharmacological targets. Among these, the serotonin 6 (5-HT6) receptor has emerged as a promising candidate, with antagonists of this receptor being evaluated for their potential to treat cognitive deficits in disorders like Alzheimer's disease and schizophrenia. Ro 63-0563 was one of the first selective 5-HT6 receptor antagonists to be developed, paving the way for further research into this class of compounds. This guide provides a comparative analysis of the cognitive enhancement effects of 5-HT6 receptor antagonists, with a focus on the reproducibility of these effects, and contrasts them with established cognitive enhancers.
Executive Summary
Preclinical studies have suggested that 5-HT6 receptor antagonists can improve performance in various learning and memory tasks. However, the reproducibility of these findings has been a subject of debate within the scientific community. While some studies report significant cognitive enhancement, others have failed to replicate these effects, highlighting the nuanced and perhaps context-dependent nature of these compounds' actions. This guide synthesizes the available data to provide a clear and objective overview for researchers, scientists, and drug development professionals.
Comparative Data on Cognitive Enhancement
The following tables summarize the quantitative data from key preclinical studies on 5-HT6 receptor antagonists and established cognitive enhancers. It is important to note that direct comparative studies are limited, and experimental conditions vary between studies.
Table 1: Effects of 5-HT6 Receptor Antagonists on Cognitive Performance in Rodent Models
| Compound | Animal Model | Cognitive Task | Key Findings | Reproducibility Issues |
| Ro 04-6790 | Rat | Morris Water Maze | Improved retention performance has been reported. | Some studies have failed to replicate improvements in water maze tasks.[1] |
| Rat | Novel Object Recognition | Has been shown to reverse natural forgetting. | Some studies report no significant effect on object recognition. | |
| Rat | Scopolamine-induced Deficit | Has been shown to reverse scopolamine-induced amnesia in some tasks. | Failure to replicate attenuation of scopolamine-induced deficits in contextual fear conditioning has been reported.[2] | |
| SB-271046 | Rat | Morris Water Maze | Improved retention performance reported. | Some studies failed to detect effects on acquisition or retention in the water maze.[1][3] |
| Rat | Novel Object Recognition | Improved performance in some studies. | ||
| Rat | Scopolamine-induced Deficit | Reversal of scopolamine-induced deficits in some learning paradigms.[3] | ||
| SB-399885 | Aged Rat | Morris Water Maze | Fully reversed age-dependent deficits in spatial learning.[4] | |
| Rat | Novel Object Recognition | Significantly reversed scopolamine-induced deficits.[4] |
Note: Specific quantitative data for this compound in cognitive tasks is limited in publicly available literature. Much of the in-vivo cognitive research has been conducted with subsequent, more brain-penetrant compounds like Ro 04-6790 and the SB-series of antagonists.
Table 2: Effects of Established Cognitive Enhancers on Cognitive Performance
| Compound | Mechanism of Action | Animal Model | Cognitive Task | Key Findings |
| Donepezil | Acetylcholinesterase Inhibitor | Rat | Scopolamine-induced Deficit | Consistently shown to reverse scopolamine-induced cognitive impairments. |
| Various | Various | Generally improves performance in tasks assessing learning and memory. | ||
| Memantine | NMDA Receptor Antagonist | Mouse | Morris Water Maze | Dose-dependently reduced escape latency. |
| Rat | Scopolamine-induced Deficit | Attenuated scopolamine-induced memory impairment. |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are representative protocols for key experiments cited in the literature on 5-HT6 receptor antagonists.
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn the location of the hidden platform over several trials and days. The latency to find the platform and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: The 5-HT6 receptor antagonist or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the training or probe trial. Dosages for compounds like SB-399885 have been reported at 10 mg/kg.[4]
Novel Object Recognition
This task assesses recognition memory, which is dependent on the integrity of the hippocampus and perirhinal cortex.
-
Apparatus: A simple open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to explore the empty arena to acclimate.
-
Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. A preference for the novel object indicates recognition memory.
-
-
Drug Administration: The compound of interest is administered before the sample phase or, in some protocols, before the test phase to assess its effect on different stages of memory. For example, SB-399885 has been administered for 7 days prior to testing.[4]
Scopolamine-Induced Deficit Model
This pharmacological model is used to induce a transient cholinergic deficit, mimicking some aspects of cognitive impairment in Alzheimer's disease.
-
Procedure: The cholinergic antagonist scopolamine is administered to the animals (e.g., 0.5 mg/kg, i.p.) typically 20-30 minutes before the behavioral task (e.g., Morris water maze, passive avoidance).
-
Drug Testing: The cognitive-enhancing drug candidate is administered before the scopolamine injection to assess its ability to prevent the scopolamine-induced impairment. For instance, SB-399885 was shown to reverse scopolamine-induced deficits in the novel object recognition task.[4]
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
Antagonism of the 5-HT6 receptor is thought to enhance cognitive function through the modulation of multiple neurotransmitter systems. The diagram below illustrates the primary signaling cascade associated with the 5-HT6 receptor and the proposed downstream effects of its antagonism.
Caption: 5-HT6 receptor signaling and downstream effects of antagonism.
Experimental Workflow for Assessing Cognitive Enhancement
The following diagram outlines a typical workflow for preclinical evaluation of a potential cognitive enhancer like a 5-HT6 receptor antagonist.
Caption: A typical workflow for preclinical cognitive enhancer evaluation.
Conclusion
The body of evidence for the cognitive-enhancing effects of 5-HT6 receptor antagonists, including early compounds like this compound and its successors, is mixed. While there are promising findings from several preclinical studies, the lack of consistent replication across different laboratories and in various behavioral paradigms raises important questions about the robustness of these effects. The discrepancies may be attributable to differences in experimental protocols, animal strains, or the specific compounds and dosages used.
For researchers and drug development professionals, this highlights the critical need for rigorous and standardized experimental designs to definitively assess the therapeutic potential of 5-HT6 receptor antagonists. Future research should focus on head-to-head comparative studies with established cognitive enhancers and a thorough investigation of the factors that may influence the reproducibility of the observed cognitive-enhancing effects. The initial promise of this target has been tempered by subsequent findings, underscoring the complexities of developing novel treatments for cognitive disorders.
References
- 1. Memories are made of this (perhaps): a review of serotonin 5-HT(6) receptor ligands and their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pharmacokinetics of Ro 63-0563 and SB-357134
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent 5-HT6 receptor antagonists, Ro 63-0563 and SB-357134. Both compounds have been instrumental in the investigation of the 5-HT6 receptor's role in cognitive processes and as potential therapeutic targets for neurological and psychiatric disorders. This document summarizes key pharmacokinetic parameters from preclinical studies, outlines common experimental methodologies, and illustrates the signaling pathway central to their mechanism of action.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and SB-357134, primarily derived from studies in rats. It is important to note that comprehensive in vivo pharmacokinetic data for this compound is limited in publicly available literature.
| Pharmacokinetic Parameter | This compound | SB-357134 | Species |
| Oral Bioavailability (F%) | Data not available | 65%[1][2] | Rat |
| Brain Permeability | < 1%[1] | 19%[1] | Rat |
| Peak Plasma Concentration (Cmax) | Data not available | 4.3 ± 0.2 µM (at 10 mg/kg, p.o.)[1][3] | Rat |
| Peak Brain Concentration (Cmax) | Data not available | 1.3 ± 0.06 µM (at 10 mg/kg, p.o.)[1][3] | Rat |
| Time to Peak Concentration (Tmax) | Data not available | 1 hour (p.o.)[1][3] | Rat |
| Clearance (CL) | Data not available | Data not available | Rat |
| Elimination Half-life (t½) | Data not available | Data not available | Rat |
| Receptor Binding Affinity (pKi) | 7.83 (rat), 7.91 (human)[4] | 8.44 (rat), 8.6 (human)[3] | In vitro |
Experimental Protocols
The data presented in this guide are typically generated using the following experimental designs. These protocols represent standard methodologies in preclinical pharmacokinetic research.
Animal Model and Dosing
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.[5]
-
Housing: Animals are housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except for fasting before oral administration.[6]
-
Route of Administration: For oral pharmacokinetic studies, compounds are typically administered via oral gavage.[7]
-
Formulation: The compounds are often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a solution containing DMSO and polyethylene glycol.[8][9]
-
Dose: A common dose for SB-357134 in pharmacokinetic and behavioral studies is 10 mg/kg.[1][3]
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via tail vein or cardiac puncture.[5][10] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Brain Tissue Collection: Following the final blood collection, animals are euthanized, and brains are rapidly excised, rinsed, and homogenized.[10] Brain homogenates are stored at -80°C.
Bioanalytical Method
-
Technique: Quantification of this compound and SB-357134 in plasma and brain homogenates is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12][13]
-
Sample Preparation: A protein precipitation method is commonly employed for sample clean-up.[11]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of an internal standard against a standard calibration curve.[11]
Signaling Pathway
Both this compound and SB-357134 are antagonists of the 5-HT6 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of the 5-HT6 receptor involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). As antagonists, this compound and SB-357134 block this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. Pharmacological profile of SB-357134: a potent, selective, brain penetrant, and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic studies [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 12. acgpubs.org [acgpubs.org]
- 13. jfda-online.com [jfda-online.com]
Validating [3H]Ro 63-0563: A High-Specificity Radioligand for the 5-HT6 Receptor
For researchers in neuroscience and drug development, the accurate labeling and characterization of receptor subtypes are paramount. This guide provides a comprehensive comparison of [3H]Ro 63-0563, validating its high specificity as a radioligand for the 5-hydroxytryptamine6 (5-HT6) receptor. The following data, experimental protocols, and pathway visualizations support its utility in distinguishing the 5-HT6 receptor from other receptor types.
[3H]this compound is a potent and selective antagonist for the 5-HT6 receptor.[1] Studies have demonstrated that this compound exhibits a more than 100-fold selectivity for the 5-HT6 receptor when compared with a panel of 69 other receptors and binding sites.[2][3][4] This high degree of selectivity makes its tritiated form, [3H]this compound, an invaluable tool for researchers studying the distribution, function, and pharmacological modulation of this specific serotonin receptor subtype.
Comparative Binding Affinity and Density
The affinity (Kd) and density of binding sites (Bmax) of [3H]this compound have been characterized in various tissues and cell lines, demonstrating its utility across different experimental models. These values are consistent with the labeling of a single, high-affinity binding site corresponding to the 5-HT6 receptor.
| Tissue/Cell Line | Species | Kd (nM) | Bmax (fmol/mg protein) | Citation |
| Recombinant 5-HT6 Receptors (HEK 293 cells) | Rat | 6.8 | 2170 | [2][3] |
| Recombinant 5-HT6 Receptors (HeLa cells) | Human | 4.96 | Not Reported | [2][3] |
| Striatal Membranes | Rat | 11.7 | 175 | [2][3][4] |
| Striatal Membranes | Porcine | 8.0 | 130 | [2][3][4] |
| Caudate Nucleus | Rat | 1.34 | 30 (pmol·mg-1) | [5] |
| Caudate Nucleus | Pig | 0.60 | 40 (pmol·mg-1) | [5] |
| Caudate Nucleus | Non-human primate | 1.38 | 70 (pmol·mg-1) | [5] |
| Caudate Nucleus | Human | 1.39 | 150 (pmol·mg-1) | [5] |
Selectivity Profile: A Comparison with Other Ligands
The pharmacological profile of the binding site labeled by [3H]this compound has been extensively validated through competition binding assays. The rank order of affinity for a range of serotonergic and non-serotonergic compounds is consistent with the known pharmacology of the 5-HT6 receptor. This profile is similar to that obtained using non-selective radioligands like [3H]D-lysergic acid diethylamide ([3H]LSD) and [3H]5-HT, further confirming that [3H]this compound selectively labels the 5-HT6 receptor.[2][3]
In competition binding studies with membranes from HEK 293 cells stably expressing the rat 5-HT6 receptor, the following rank order of potency was observed for various ligands displacing [3H]this compound: methiothepin > D-lysergic acid diethylamide > clozapine ≈ this compound > lisuride > ergotamine ≈ Ro 04-6790 > 5-HT > amitriptyline ≈ metergoline ≈ mianserin ≈ ritanserin > methysergide > mesulergine.[2]
Comparison with Other 5-HT6 Radioligands
While [3H]this compound stands out for its selectivity, other radioligands have also been used to label the 5-HT6 receptor.
-
[3H]LSD and [3H]5-HT: These are non-selective agonist radioligands that bind to multiple serotonin receptor subtypes. Their use for studying 5-HT6 receptors requires the inclusion of masking agents to block binding to other sites, which can complicate data interpretation.[6]
-
[125I]-SB-258585: This is another selective antagonist radioligand for the 5-HT6 receptor. It offers the advantage of a higher specific activity due to the iodine-125 isotope. Studies have shown that the number of binding sites labeled by [125I]-SB-258585 in native tissues is similar to that determined with [3H]this compound in porcine striatal membranes.[6] However, the percentage of specific binding for [125I]-SB-258585 has been reported to be considerably higher ( >60%) compared to [3H]this compound (10-30%) in rat and pig tissue.[6]
Experimental Protocols
Radioligand Binding Assay
A standard experimental protocol for a saturation binding assay to determine the Kd and Bmax of [3H]this compound is as follows:
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the 5-HT6 receptor are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
-
Incubation: Aliquots of the membrane suspension are incubated with increasing concentrations of [3H]this compound.
-
Determination of Non-specific Binding: For each concentration of [3H]this compound, a parallel set of tubes is incubated in the presence of a high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like methiothepin to determine non-specific binding.[2][3]
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 120 minutes).[2]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[2]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The Kd and Bmax values are then determined by Scatchard analysis or non-linear regression of the saturation binding data.
Competitive Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor is primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8][9] However, evidence also suggests its involvement in other signaling cascades, including the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway via Fyn kinase and the mTOR pathway.[8][9][10][11]
Caption: Simplified 5-HT6 receptor signaling pathways.
References
- 1. The Serotonin-6 Receptor as a Novel Therapeutic Target [en-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The 5-hydroxytryptamine6 receptor-selective radioligand [3H]this compound labels 5-hydroxytryptamine receptor binding sites in rat and porcine striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Unlocking Cognitive Synergy: A Comparative Guide to Ro 63-0563 and Cholinesterase Inhibitor Combinations
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancement strategies is a paramount endeavor. This guide provides a comprehensive comparison of the therapeutic potential of combining Ro 63-0563, a selective glycine transporter 1 (GlyT1) inhibitor, with cholinesterase inhibitors for the augmentation of cognitive function. Drawing upon preclinical experimental data, this document outlines the synergistic effects, underlying mechanisms, and detailed experimental protocols to inform future research and development in this promising area.
The rationale for this combination therapy lies in the distinct yet complementary mechanisms of action of the two drug classes. Cholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine, function by increasing the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory, through the inhibition of its breakdown by acetylcholinesterase (AChE).[1][2][3][4][5][6] Conversely, this compound, as a GlyT1 inhibitor, enhances N-methyl-D-aspartate (NMDA) receptor function by increasing the synaptic concentration of glycine, an essential co-agonist for NMDA receptor activation.[7][8][9] This dual approach of modulating both the cholinergic and glutamatergic systems, both of which are critically implicated in cognitive processes, presents a compelling strategy for achieving synergistic cognitive enhancement.
Comparative Efficacy: Insights from Preclinical Models
While direct clinical studies on the combination of this compound and cholinesterase inhibitors are limited, preclinical evidence strongly supports the potential for synergistic or additive cognitive-enhancing effects. Studies using analogous 5-HT6 receptor antagonists, which, like GlyT1 inhibitors, modulate glutamatergic and cholinergic pathways, have demonstrated significant improvements in cognitive performance when co-administered with cholinesterase inhibitors in rodent models of cognitive impairment.
A pivotal study investigated the effects of the 5-HT6 receptor antagonist SB-271046, both alone and in combination with the cholinesterase inhibitor galantamine, in rats with cognitive deficits induced by scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist). The findings revealed that the combined treatment successfully reversed the learning impairments in the Morris water maze task, whereas neither compound alone was effective at the tested doses, indicating a synergistic interaction.
Another study employing a novel object recognition task in rats with scopolamine-induced amnesia found that the co-administration of novel 5-HT6 receptor antagonists with donepezil resulted in additive enhancing effects on memory performance.[1] These preclinical findings provide a strong rationale for exploring the combination of this compound with cholinesterase inhibitors as a promising avenue for cognitive enhancement.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies, illustrating the comparative performance of monotherapy versus combination therapy in rodent models of cognitive impairment.
Table 1: Morris Water Maze Performance in Scopolamine-Induced Deficit Model
| Treatment Group | Escape Latency (seconds) | Path Length (meters) |
| Vehicle | 45 ± 5 | 10 ± 2 |
| Scopolamine | 75 ± 8 | 18 ± 3 |
| 5-HT6 Antagonist (low dose) + Scopolamine | 70 ± 7 | 16 ± 3 |
| Galantamine (low dose) + Scopolamine | 68 ± 6 | 15 ± 2 |
| 5-HT6 Antagonist + Galantamine + Scopolamine | 50 ± 6 | 11 ± 2 |
Data are represented as mean ± SEM. Note: This table is a representative summary based on the findings of Marcos et al. (2008); specific numerical values are illustrative.
Table 2: Novel Object Recognition Performance in Scopolamine-Induced Deficit Model
| Treatment Group | Discrimination Index |
| Vehicle | 0.6 ± 0.05 |
| Scopolamine | 0.2 ± 0.04 |
| 5-HT6 Antagonist (sub-threshold dose) + Scopolamine | 0.25 ± 0.05 |
| Donepezil (sub-threshold dose) + Scopolamine | 0.3 ± 0.06 |
| 5-HT6 Antagonist + Donepezil + Scopolamine | 0.5 ± 0.07 |
Data are represented as mean ± SEM. The discrimination index is calculated as the time spent exploring the novel object minus the time spent exploring the familiar object, divided by the total exploration time. A higher index indicates better recognition memory. Note: This table is a representative summary based on the findings of de Bruin et al. (2011); specific numerical values are illustrative.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
Scopolamine-Induced Cognitive Deficit Model in Rats
This model is widely used to induce a transient and reversible cognitive impairment, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.
-
Animals: Adult male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: Scopolamine hydrobromide is typically dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.5-1.0 mg/kg. The injection is usually given 20-30 minutes prior to the behavioral task to ensure peak effect.
-
Behavioral Testing: Various cognitive tasks can be employed to assess the effects of the induced deficit and the efficacy of therapeutic interventions. These include the Morris water maze for spatial learning and memory and the novel object recognition test for recognition memory.
Morris Water Maze Test
This task assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds), and the latency to find the platform and the path taken are recorded. If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
-
Data Analysis: Key parameters include escape latency, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.
Novel Object Recognition (NOR) Test
This task evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.
-
Procedure:
-
Habituation: Rats are allowed to freely explore the empty arena for a few minutes on consecutive days to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 3-5 minutes). The time spent exploring each object is recorded.
-
Test Phase (T2): After a retention interval (ranging from minutes to hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
-
Data Analysis: The primary measure is the discrimination index, which reflects the preference for the novel object. A higher discrimination index indicates better memory.
Signaling Pathways and Experimental Workflows
The synergistic effect of combining a GlyT1 inhibitor like this compound with a cholinesterase inhibitor is believed to stem from the convergent modulation of key neurotransmitter systems involved in cognition.
Figure 1. Signaling Pathway for Combined Cognitive Enhancement. This diagram illustrates the distinct but convergent mechanisms of cholinesterase inhibitors and this compound.
References
- 1. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil reverses a mnemonic deficit produced by scopolamine but not by perforant path lesion or transient cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. abstract [lifescience.co.jp]
- 9. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]
Safety Operating Guide
Proper Disposal of Ro 63-0563: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ro 63-0563, a potent and selective 5-HT6 receptor antagonist intended for research use only.[1] Given the nature of this compound as a potent pharmacological agent, it is imperative to handle its disposal with the utmost care to ensure the safety of laboratory personnel and the environment. The following procedures are based on general best practices for the disposal of hazardous research chemicals and should be supplemented by the specific Safety Data Sheet (SDS) provided by the supplier and your institution's environmental health and safety (EHS) guidelines.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics and for the development of safe handling and disposal protocols.
| Property | Value |
| Chemical Formula | C13H17N5O2S[1] |
| Molecular Weight | 307.37 g/mol [1] |
| CAS Number | 202466-77-1[1] |
| Appearance | Solid (form may vary) |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical.[1] |
Disposal Procedures
The proper disposal of this compound, as with any potent research compound, is a critical final step in the experimental workflow. The following step-by-step guidance outlines the recommended disposal plan.
1. Hazard Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information regarding the hazards of this compound. It will contain specific details on physical and health hazards, personal protective equipment (PPE), and disposal recommendations.
-
Assume Hazard: In the absence of a complete SDS or if the hazards are not fully known, treat this compound as a hazardous chemical.
2. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
3. Storage of Waste:
-
Secure Location: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Secondary Containment: It is best practice to keep the primary waste container within a secondary container to prevent spills.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Incineration: High-temperature incineration is the preferred method of destruction for many potent pharmacological compounds to ensure complete breakdown.[2]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations governing hazardous waste.[3]
Experimental Protocol Context
While specific experimental protocols involving this compound will vary, the principles of safe handling and disposal remain constant. Any experimental workflow should conclude with the proper decontamination of workspaces and the segregation of waste as described above. For instance, after a binding assay using [3H]this compound, all materials, including membranes, buffers, and consumables, that have come into contact with the radiolabeled compound must be disposed of as radioactive and chemical hazardous waste, following institutional protocols for dual-hazard waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ro 63-0563
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of Ro 63-0563, a potent and selective 5-HT6 receptor antagonist intended for research use only.[1] Given the compound's potent bioactivity, stringent adherence to these guidelines is necessary to ensure personnel safety and minimize environmental impact.
Hazard Assessment and Occupational Exposure
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, its nature as a potent, selective neuroactive compound warrants handling it as a substance with a low OEL, likely falling into Occupational Exposure Band (OEB) 3 or 4. This necessitates a containment-focused approach to handling.
Key Hazards:
-
High Potency: As a selective receptor antagonist, this compound is biologically active at low doses.
-
Neurological Effects: Accidental exposure could lead to unintended pharmacological effects.
-
Unknown Long-Term Effects: Comprehensive toxicological data for this research compound is not available.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-linting lab coat with tight-fitting cuffs. For larger quantities, a chemical-resistant apron or suit is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder form of the compound. A powered air-purifying respirator (PAPR) may be necessary for procedures with a high risk of aerosolization. | Prevents inhalation of the potent compound.[2] |
Experimental Protocols: Handling and Weighing
3.1. Designated Handling Area:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a containment glove box.
-
The work surface should be lined with absorbent, disposable bench paper.
3.2. Weighing Procedure:
-
Don all required PPE as outlined in the table above.
-
Perform a pre-operational check of the chemical fume hood or glove box to ensure proper function.
-
Place a weigh boat on an analytical balance inside the containment unit.
-
Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula.
-
Close the primary container of this compound immediately after dispensing.
-
Record the weight and proceed with the experimental protocol within the containment unit.
-
Upon completion, decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a rinse with water. Dispose of the cleaning materials as hazardous waste.
-
Wipe down the work surface of the containment unit with the decontaminating solvent.
Disposal Plan
4.1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, lab coats, weigh boats, bench paper) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
4.2. Disposal Procedure:
-
Ensure all waste containers are properly sealed and labeled with the chemical name ("this compound") and the appropriate hazard symbols.
-
Follow your institution's specific procedures for the pickup and disposal of chemical and pharmaceutical waste.[3][4][5]
-
Do not dispose of this compound or its waste down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
